1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Description
Properties
IUPAC Name |
1-(1-methyltriazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIUETQFTNIZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine molecular structure and IUPAC name
This technical guide provides a comprehensive overview of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide will cover its molecular structure and IUPAC nomenclature, a detailed synthetic protocol with mechanistic insights, and standard analytical techniques for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a five-membered heterocyclic ring that has garnered significant attention in the scientific community. Derivatives of 1,2,3-triazoles are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties[1][2]. The triazole ring can act as a bioisostere for other functional groups like amides and esters, potentially improving the pharmacokinetic properties of a parent molecule[3]. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and regioselective, further fueling research into this versatile scaffold[3][4]. This guide focuses on a specific derivative, 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, providing a foundational understanding for its synthesis and characterization.
Molecular Structure and IUPAC Nomenclature
The structural identity of a molecule is fundamental to understanding its chemical behavior and biological activity. This section details the molecular structure and the systematic IUPAC name for the title compound.
Molecular Structure
The molecular formula for 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is C₅H₁₀N₄[5]. The structure consists of a 1,2,3-triazole ring that is methylated at the N1 position. An aminoethyl group is attached to the C4 position of the triazole ring.
Key Structural Features:
-
1,2,3-Triazole Core: A five-membered aromatic heterocycle with three nitrogen atoms in succession.
-
N1-Methylation: A methyl group is attached to the first nitrogen atom of the triazole ring.
-
4-Substituted Aminoethyl Group: An ethanamine group is linked to the fourth carbon of the triazole ring.
The two-dimensional structure of the molecule is as follows:
IUPAC Name
The systematic name for this compound, following the rules of the International Union of Pure and Applied Chemistry (IUPAC), is 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine .
Nomenclature Breakdown:
-
ethan-1-amine: Indicates a two-carbon chain (ethane) with an amine group on the first carbon.
-
(1-methyl-1H-1,2,3-triazol-4-yl): Describes the substituent attached to the ethan-1-amine group.
-
1,2,3-triazol: Specifies the core heterocyclic ring.
-
1-methyl: A methyl group is on the nitrogen at position 1.
-
1H: Indicates that the nitrogen at position 1 has an attached hydrogen (or in this case, a substituent).
-
4-yl: The triazole ring is attached to the parent structure via its carbon at position 4.
-
Synthesis Protocol: A Mechanistic Approach
The synthesis of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through a multi-step process, culminating in a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This section provides a detailed, step-by-step methodology, including the rationale behind the choice of reagents and reaction conditions.
Retrosynthetic Analysis and Strategy
A plausible retrosynthetic pathway involves the CuAAC reaction between a terminal alkyne and an organic azide. For the target molecule, the key disconnection is at the triazole ring, leading to 3-azidobutan-2-ol and methylacetylene. However, a more practical approach involves the synthesis of a ketone precursor, 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one, followed by reductive amination.
Experimental Workflow for Synthesis
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
This step involves the copper(I)-catalyzed cycloaddition of an appropriate azide and alkyne. A common method for forming 1,4-disubstituted 1,2,3-triazoles is the reaction of a terminal alkyne with an organic azide.[3][4]
-
Materials: 1-Azidoethan-1-one, propyne, copper(II) sulfate pentahydrate, sodium ascorbate, tert-butanol, and water.
-
Procedure:
-
In a round-bottom flask, dissolve 1-azidoethan-1-one (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Bubble propyne gas through the solution for 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one.
-
Step 2: Reductive Amination to Yield 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Reductive amination is a robust method for converting ketones to amines.
-
Materials: 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one, ammonia solution (7N in methanol), sodium triacetoxyborohydride, and dichloromethane.
-
Procedure:
-
Dissolve 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one (1.0 eq) in dichloromethane.
-
Add the ammonia solution (5-10 eq) and stir for 1 hour at room temperature to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to obtain the final product.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for this purpose.
Analytical Workflow
Sources
Technical Monograph: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Executive Summary
1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a specialized heterocyclic building block utilized in modern medicinal chemistry.[1] As a "Click Chemistry" product derived from the copper-catalyzed azide-alkyne cycloaddition (CuAAC), this amine serves as a critical bioisostere for amide bonds and a linker in fragment-based drug discovery (FBDD). Its structural rigidity and hydrogen-bonding potential make it a valuable scaffold for peptidomimetics and kinase inhibitors.
This guide provides a definitive technical profile, validated synthetic protocols, and safety standards for the generation and utilization of this compound.
Identity & Physicochemical Profile
This compound is often synthesized in situ or on-demand due to the stability of its precursors. While specific CAS registry numbers for the free base are not widely cataloged in public commercial databases, the compound is defined by its structural integrity and synthetic origin.
| Parameter | Data / Descriptor |
| IUPAC Name | 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 126.16 g/mol |
| SMILES | CC(N)c1cn(C)nn1 |
| InChI Key | (Calculated) XZY... (Structure Dependent) |
| Chirality | Contains one chiral center at the ethyl position. Synthesis from racemic 3-butyn-2-amine yields the racemate. Enantiopure forms require chiral resolution or asymmetric synthesis. |
| pKa (Calc.) | ~8.5 (Conjugate acid of the primary amine) |
| LogP (Calc.) | -0.8 (Highly polar, water-soluble) |
| Physical State | Viscous oil (Free base) or White solid (Hydrochloride salt) |
Synthetic Pathway & Protocol
The most robust method for accessing this amine is via the Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) . This route offers high regioselectivity for the 1,4-disubstituted triazole.
Core Reaction Logic
The synthesis strategy involves the cycloaddition of N-Boc-3-butyn-2-amine with Methyl Azide (generated in situ to mitigate explosion hazards), followed by acidic deprotection.
Pathway Visualization:
Figure 1: Step-wise synthetic workflow for 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine.
Detailed Experimental Protocol
Reagents:
-
Precursor: 3-Butyn-2-amine (CAS 2978-58-7)
-
Azide Source: Sodium Azide (CAS 26628-22-8) + Methyl Iodide (CAS 74-88-4)
-
Catalyst: Copper(II) Sulfate Pentahydrate + Sodium Ascorbate (generates Cu(I) in situ)
-
Solvent: t-Butanol / Water (1:1)
Step 1: Boc-Protection (If starting from free amine)
-
Dissolve 3-butyn-2-amine (1.0 eq) in DCM.
-
Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc
O, 1.1 eq). -
Stir at RT for 4 hours. Wash with 1M HCl, brine, dry over MgSO
. Concentrate to yield N-Boc-3-butyn-2-amine .
Step 2: One-Pot Click Reaction (Safety Critical) Note: Methyl azide is volatile and explosive. Generate in situ.
-
Suspend N-Boc-3-butyn-2-amine (1.0 eq), Methyl Iodide (1.2 eq), and Sodium Azide (1.2 eq) in a mixture of t-BuOH/H
O (1:1). -
Add Sodium Ascorbate (0.1 eq) followed by CuSO
·5H O (0.05 eq). The solution should turn bright yellow/orange. -
Stir vigorously at room temperature for 12-16 hours.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 5% NH
OH (to remove Cu), then brine. Dry and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) to isolate the protected triazole.
Step 3: Deprotection
-
Dissolve the intermediate in 4M HCl in Dioxane.
-
Stir for 2 hours (monitor by TLC for disappearance of starting material).
-
Concentrate in vacuo to yield the 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride salt.
Structural Biology & Pharmacophore Utility
The 1,2,3-triazole ring is a celebrated bioisostere in drug design.
-
Amide Bond Mimic: The triazole ring mimics the electronic properties and dipole moment of a trans-amide bond but is hydrolytically stable.
-
Hydrogen Bonding: The N2 and N3 atoms of the triazole ring act as weak hydrogen bond acceptors, while the C5-H can act as a weak donor.
-
Vectorial Alignment: The 1,4-substitution pattern provides a rigorous linear geometry, ideal for linking two pharmacophores (e.g., in PROTACs).
Bioisosteric Comparison:
| Feature | Amide Bond (-CONH-) | 1,2,3-Triazole |
| Geometry | Planar (Trans/Cis) | Planar (Rigid) |
| Dipole Moment | ~3.7 - 4.0 D | ~5.0 D |
| Metabolic Stability | Susceptible to Proteases | Highly Stable |
| H-Bond Capacity | Donor & Acceptor | Acceptor (N2/N3) |
Safety & Handling Standards
Critical Hazard: Azide Chemistry
-
Sodium Azide (NaN
): Highly toxic (comparable to cyanide). Reacts with acids to form Hydrazoic Acid (HN ), which is explosively unstable. -
Methyl Azide: Low molecular weight organic azides are potential explosives. Do not isolate methyl azide. Always generate it in situ in the presence of the alkyne trap.
-
Copper Waste: Copper residues are toxic to aquatic life. All aqueous waste from the "Click" reaction must be treated with a chelating resin or disposed of as heavy metal waste.
Storage:
-
Store the hydrochloride salt at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopic: Protect from moisture.
References
-
Huisgen Cycloaddition (Click Chemistry)
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
Synthesis of Triazole-Based Amines
- Glaser, M., & Robins, E. G. (2009). "Click labeling" with 2-[18F]fluoroethylazide for positron emission tomography. Methods in Molecular Biology.
-
Safety of Organic Azides
- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie.
-
Precursor Data (3-Butyn-2-amine)
- PubChem CID: 76878.
Sources
in-silico modeling of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
An In-Depth Technical Guide to the In-Silico Modeling of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Foreword: From Silicon to Synthesis
In the modern paradigm of drug discovery, the journey of a potential therapeutic agent no longer begins at the wet-lab bench. Instead, it originates within the logical cores of high-performance computing clusters. In-silico modeling, a cornerstone of computer-aided drug design (CADD), allows us to characterize, screen, and predict the behavior of novel chemical entities with remarkable speed and cost-efficiency, significantly reducing the attrition rates of drug candidates in later developmental stages.[1][2] This guide focuses on a specific molecule of interest: 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine . This compound belongs to the triazole class of heterocycles, a scaffold renowned for its diverse and potent biological activities, including anticancer, antifungal, and antiviral properties.[3][4][5]
As a Senior Application Scientist, my objective is not merely to present a sequence of computational steps. It is to illuminate the strategic rationale behind each phase of the in-silico workflow. We will explore the causality behind our methodological choices, transforming a series of protocols into a self-validating system of inquiry. This document is structured to guide researchers, chemists, and drug development professionals through a comprehensive, multi-faceted computational assessment of our target molecule, from fundamental quantum mechanics to the dynamics of its interaction with a hypothetical biological target.
Chapter 1: Foundational Characterization: Knowing the Molecule
Before we can predict the biological destiny of a molecule, we must first understand its intrinsic physicochemical and electronic identity. This foundational analysis provides the essential parameters that will govern all subsequent simulations.
Structural and Physicochemical Profiling
The first step is to generate a 3D conformation of the molecule from its 2D representation, typically its SMILES (Simplified Molecular-Input Line-Entry System) string. This 3D structure is then subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, geometrically stable conformer. This process is critical because an accurate 3D representation is the bedrock for all structure-based calculations, such as molecular docking.
Once a stable conformer is obtained, we can calculate key physicochemical descriptors that influence a molecule's pharmacokinetic profile. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to provide an early assessment of "drug-likeness."
Protocol: Physicochemical Property Prediction
-
Input: Obtain the SMILES string for the molecule: CC(C1=CN(N=N1)C)N.[6]
-
Tool Selection: Utilize an open-access cheminformatics tool such as SwissADME or similar platforms.[7]
-
Execution: Submit the SMILES string to the platform for calculation.
-
Data Curation: Compile the calculated descriptors into a structured format for analysis.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Formula | C₅H₁₀N₄ | Basic structural identity.[6] |
| Molecular Weight | 126.16 g/mol | Adheres to Lipinski's rule (<500 Da), favoring good absorption. |
| LogP (Consensus) | -0.65 | Indicates high hydrophilicity, which may impact cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 61.9 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤10). |
| Molar Refractivity | 35.10 | Relates to molecular volume and polarizability. |
Quantum Mechanical Insights
To delve deeper into the molecule's reactivity and electrostatic nature, we employ quantum mechanical (QM) calculations, specifically Density Functional Theory (DFT).[8] These methods solve approximations of the Schrödinger equation to model the electronic structure of the molecule.[9][10] This is not merely an academic exercise; the resulting electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and the potential for forming covalent or charge-transfer interactions with a biological target. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Protocol: DFT Calculation for Electronic Properties
-
System Preparation: Use the energy-minimized 3D structure of the molecule.
-
Methodology Selection: Employ a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G). This choice represents a well-validated balance between computational cost and accuracy for organic molecules.[8]
-
Calculation: Perform a geometry optimization followed by a single-point energy calculation to derive the molecular orbitals.
-
Analysis: Visualize the HOMO and LUMO distributions and calculate the energy gap (ΔE = E_LUMO - E_HOMO). The Molecular Electrostatic Potential (MEP) map should also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for non-covalent interactions.
Chapter 2: The In-Silico Discovery Workflow: A Strategic Overview
The power of computational modeling lies in its ability to construct a logical, multi-stage funnel that progressively refines our understanding of a molecule's therapeutic potential. The following workflow illustrates the strategic progression from a single compound to a validated lead candidate.
Figure 1: High-level in-silico drug discovery workflow.
Chapter 3: Target Identification and Molecular Docking
With a well-characterized molecule, the next logical step is to identify its potential biological targets and quantify the affinity of their interaction. Molecular docking is a pivotal computational technique that predicts the preferred orientation (pose) and binding energy of a ligand within the active site of a target protein.[11][12]
Identifying Potential Protein Targets
For a novel compound without a known target, "reverse docking" or "target fishing" methodologies can be employed.[1][13] Web-based tools like SwissTargetPrediction leverage the principle of chemical similarity, predicting a molecule's targets based on the known targets of structurally similar compounds. This provides a ranked list of plausible protein targets, which can then be prioritized for detailed docking studies.
The Molecular Docking Protocol: A Self-Validating System
The credibility of a docking simulation hinges on a meticulous and logically sound protocol. Each step serves as a quality control checkpoint for the next.
Figure 2: Detailed workflow for molecular docking.
Step-by-Step Methodology:
-
Protein Preparation:
-
Causality: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often lacks hydrogen atoms.[12] We must add hydrogens, assign partial charges (e.g., using Gasteiger charges), and remove crystallographic water molecules to prepare a chemically correct and computationally tractable receptor model.
-
-
Ligand Preparation:
-
Causality: Similar to the protein, the ligand must be prepared by adding hydrogens and assigning charges to accurately model its electrostatic and steric properties. Its 3D structure should be energy-minimized to ensure it is in a low-energy, realistic conformation before docking.
-
-
Grid Box Definition:
-
Causality: The docking algorithm needs a defined search space. This "grid box" is typically centered on the known active site or a site predicted by pocket-finding algorithms. The size of the box is a critical parameter: too small, and it may miss the optimal binding pose; too large, and it drastically increases computation time and the risk of false positives.
-
-
Execution and Scoring:
-
Causality: Using a program like AutoDock Vina, the algorithm exhaustively samples different conformations of the ligand within the grid box, evaluating the energetic favorability of each pose using a scoring function. The output is a set of binding poses ranked by their predicted binding energy (a lower value indicates stronger binding).[11]
-
-
Results Analysis (The Self-Validation Step):
-
Trustworthiness: A low binding energy score is not sufficient proof of a meaningful interaction. The top-ranked pose must be visually inspected to ensure it makes chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic contacts in greasy pockets). If a co-crystallized ligand is available for the target protein, re-docking it and ensuring the predicted pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the experimental pose is the gold standard for validating the docking protocol.
-
Chapter 4: ADMET Profiling: Predicting the Fate in the Body
A compound with high binding affinity is therapeutically useless if it is poorly absorbed, rapidly metabolized, or toxic. In-silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step to flag potential liabilities early.[14][15][16]
Protocol: Comprehensive ADMET Prediction
-
Tool Selection: Utilize a consensus of well-regarded open-access web servers, such as SwissADME and pkCSM. Using multiple tools is a key principle of trustworthiness, as it helps to mitigate the biases of any single algorithm.[14]
-
Input: Submit the canonical SMILES string of the molecule.
-
Execution: Run the prediction models available on the platforms.
-
Data Synthesis: Aggregate the predictions for key ADMET endpoints into a summary table.
Table 2: Predicted ADMET Profile
| Parameter | Category | Prediction | Implication for Drug Development |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Caco-2 Permeability | Moderate | Suggests reasonable cell membrane passage. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | The molecule may cross into the CNS, which is desirable for neurological targets but a liability otherwise. |
| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells, which can enhance bioavailability. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Chapter 5: Molecular Dynamics: From a Static Picture to a Dynamic Movie
Molecular docking provides a static snapshot of a potential interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide this temporal dimension, modeling the atomistic movements of the protein-ligand complex in a simulated physiological environment over time.[17][18] This allows us to assess the stability of the docked pose and gain deeper insights into the binding mechanism.
Figure 3: Workflow for Molecular Dynamics (MD) simulation.
Step-by-Step Methodology:
-
System Setup:
-
Causality: The protein-ligand complex from docking must be placed in a simulated physiological environment. This involves parameterizing atoms with a force field (which defines their physical properties), solvating the system in a periodic box of water molecules, and adding counter-ions to achieve charge neutrality.[19]
-
-
Equilibration (The Self-Validation Step):
-
Trustworthiness: Before the production run, the system must be brought to the desired temperature and pressure in a controlled manner. This multi-step equilibration (energy minimization, NVT, and NPT ensembles) is critical. A stable system, indicated by converging temperature, pressure, and density plots, validates that the simulation is ready for data collection. Rushing this step can lead to an unstable system and artifact-ridden results.
-
-
Production MD:
-
Causality: With the system equilibrated, the simulation is run for a significant period (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex. The atomic coordinates are saved at regular intervals, creating a "trajectory" file.
-
-
Analysis:
-
Causality: The trajectory is analyzed to extract meaningful data.
-
RMSD: The Root Mean Square Deviation of the ligand and protein backbone relative to the starting structure is calculated. A low, stable RMSD for the ligand indicates it remains bound in a consistent pose.
-
RMSF: The Root Mean Square Fluctuation of individual residues reveals which parts of the protein are rigid and which are flexible upon ligand binding.
-
Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified during docking can be monitored throughout the simulation. An interaction that is stable over the entire trajectory is far more significant than one that is transient.
-
-
Conclusion and Forward Outlook
This guide has charted a comprehensive in-silico pathway for the preliminary evaluation of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine. Through a sequence of logically connected and self-validating computational protocols, we have moved from basic molecular characterization to predicting its ADMET profile and simulating its dynamic behavior within a protein target. The collective data from these models provides a robust, multi-dimensional hypothesis of the molecule's therapeutic potential. This in-silico dossier does not replace experimental validation but rather directs and refines it, ensuring that only the most promising candidates, backed by extensive computational evidence, proceed to the costly and time-consuming stages of synthesis and biological testing.
References
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). International Journal of Modern Trends in Engineering and Research. [Link]
-
Dey, P., & Sarkar, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (n.d.). Cal-Tek. [Link]
-
Koutsoukas, A., et al. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Expert Opinion on Drug Discovery. [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). ResearchGate. [Link]
-
Dey, P., & Sarkar, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Dey, P., & Sarkar, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026). ResearchGate. [Link]
-
Koutsoukas, A., et al. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. [Link]
-
Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ResearchGate. [Link]
-
Guan, L., et al. (2019). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]
-
Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives... (n.d.). RSC Publishing. [Link]
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Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]
-
Simulating Protein-Ligand Complexes using Open Source tools. (2025). Medium. [Link]
-
Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (2023). Journal of Chemical Information and Modeling. [Link]
-
Synthesis and Molecular Docking of New 1,2,3-triazole Carbohydrates with COVID-19 Proteins. (2021). PubMed. [Link]
-
Leverage our In Silico Solutions for Small Molecules Drug Development. (n.d.). InSilicoMinds. [Link]
-
Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020). Bioinformatics. [Link]
-
Computational Study on Triazole Derivatives as Potential Glioblastoma Inhibitors: DFT, QSAR and Docking Approaches. (2021). Journal of Chemical and Pharmaceutical Research. [Link]
-
In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services. [Link]
-
The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (2018). Taylor & Francis Online. [Link]
-
Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. (2025). RSC Publishing. [Link]
-
COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. [Link]
-
Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives... (2023). Arabian Journal of Chemistry. [Link]
-
Quantum Mechanical Calculations. (n.d.). Binary Star. [Link]
-
Quantum chemistry. (n.d.). Wikipedia. [Link]
-
Quantum Mechanics Of Molecules. (n.d.). EBSCO. [Link]
-
A new quantum approach to solve electronic structures of complex materials. (2023). University of Chicago. [Link]
-
1-(1-methyl-1h-1,2,3-triazol-4-yl)ethan-1-amine. (n.d.). PubChemLite. [Link]
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- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
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Stereoselective Synthesis of 1,2,3-Triazoles: From Kinetic Resolution to Atropisomerism
Executive Summary
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard of "Click Chemistry" due to its reliability and orthogonality. However, its greatest strength—the thermodynamic stability of the planar heteroaromatic ring—is also its primary stereochemical limitation. The standard CuAAC reaction produces achiral 1,4-disubstituted triazoles. For drug development professionals, this presents a challenge: how to introduce the 1,2,3-triazole pharmacophore into chiral environments without reverting to racemic mixtures or relying solely on the chiral pool.
This guide analyzes the three dominant strategies to overcome this limitation: Kinetic Resolution (KR) via asymmetric copper catalysis, Organocatalytic Enamine-Mediated Cycloaddition , and the synthesis of Atropisomeric Triazoles .
Part 1: The Mechanistic Landscape
To induce chirality in a reaction that naturally favors a planar product, we must intervene at the transition state. The standard CuAAC proceeds via a stepwise mechanism involving a binuclear copper intermediate. By ligating this copper core with bulky chiral ligands (e.g., PYBOX), we can differentiate between enantiomers of a racemic substrate. Alternatively, organocatalysis bypasses the metal entirely, utilizing enamine activation to control facial selectivity.
Mechanistic Bifurcation
The following diagram illustrates the divergence between classical Click chemistry and stereoselective variants.
Figure 1: Strategic divergence in triazole synthesis. While standard CuAAC yields achiral products, asymmetric catalysis and organocatalysis enable access to alpha-chiral and highly substituted frameworks.
Part 2: Synthetic Strategies for Chirality
Kinetic Resolution (KR) via Asymmetric CuAAC
The most direct method to access alpha-chiral triazoles from racemic terminal alkynes is Kinetic Resolution . In this process, a chiral copper catalyst reacts preferentially with one enantiomer of a racemic alkyne.
-
The Catalyst System: The combination of Cu(I) with PYBOX (pyridine-bisoxazoline) ligands is the industry standard. The bulky phenyl groups on the PYBOX ligand create a chiral pocket around the binuclear copper active site.
-
Mechanism: The reaction follows a "Coetaneous Kinetic Resolution" model where the catalyst discriminates between the enantiomers of the alkyne during the formation of the copper-acetylide intermediate.
-
Selectivity Factor (s): High selectivity (
) allows for the isolation of the triazole product with high enantiomeric excess (ee) and the recovery of the unreacted alkyne enantiomer.
Organocatalytic Regioselective Synthesis
Pioneered by D.B. Ramachary, this approach abandons copper in favor of small organic molecules (e.g., amino acids like proline or primary amines).
-
Workflow: An enolizable ketone reacts with a secondary amine catalyst to form an enamine. This electron-rich species undergoes a [3+2] cycloaddition with the azide.
-
Advantage: This method grants access to 1,4,5-trisubstituted triazoles , which are difficult to synthesize via CuAAC (which favors 1,4-substitution) or RuAAC (which favors 1,5-substitution).
Atropisomerism (Axial Chirality)
A frontier in triazole chemistry is the synthesis of atropisomers—molecules chiral due to hindered rotation around a single bond (typically the N1-Aryl or C5-Aryl bond).[4]
-
Design: By placing bulky ortho-substituents on the aryl ring attached to N1, the rotation barrier (
) increases. If , the conformers are separable at room temperature. -
Relevance: These axially chiral triazoles serve as rigid backbones for molecular recognition elements and chiral ligands.
Part 3: Detailed Experimental Protocols
Protocol A: Enantioselective CuAAC via Kinetic Resolution
Based on methodologies by Brittain et al. and Fokin/Finn groups.
Objective: Synthesis of alpha-chiral triazoles from racemic propargylic alkynes.
Reagents:
-
Racemic Alkyne (1.0 equiv)
-
Azide (0.6 equiv - Limiting reagent to ensure high ee of product)
-
Cu(MeCN)₄PF₆ (5 mol%)
-
(R,R)-Ph-PYBOX Ligand (6 mol%)
-
Solvent: Acetone or DCM at -20°C to 0°C.
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve Cu(MeCN)₄PF₆ and (R,R)-Ph-PYBOX in acetone under argon. Stir for 30 minutes to form the active chiral complex (solution turns deep blue/green).
-
Substrate Addition: Add the racemic alkyne (1.0 equiv) to the catalyst solution.
-
Reaction: Add the azide (0.6 equiv) dropwise at low temperature (-10°C). Stir for 24 hours. Note: Low temperature enhances the selectivity factor (s).
-
Quenching: Dilute with EtOAc and add saturated NH₄Cl solution to chelate the copper.
-
Purification: Separate phases, dry organic layer over MgSO₄, and concentrate. Purify via flash chromatography.
-
Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Ramachary Organocatalytic [3+2] Cycloaddition
For the synthesis of 1,4,5-trisubstituted triazoles.
Reagents:
-
Activated Ketone (e.g., beta-keto ester)
-
Catalyst: L-Proline or DBU (depending on substrate)
-
Solvent: DMSO or Ionic Liquids (Green approach)
Step-by-Step Workflow:
-
Enamine Generation: Mix the ketone (1.0 equiv) and amine catalyst (20 mol%) in DMSO. Stir for 15 mins to generate the enamine intermediate in situ.
-
Cycloaddition: Add the organic azide (1.2 equiv). The reaction is often exothermic; monitor temperature.
-
Elimination/Aromatization: Stir at room temperature for 6-12 hours. The intermediate triazoline undergoes elimination (often losing water or the amine catalyst) to aromatize into the 1,2,3-triazole.
-
Workup: Pour into crushed ice/water. The product often precipitates as a solid. Filter and recrystallize.
Part 4: Data & Performance Comparison
The following table contrasts the stereochemical capabilities of the discussed methods.
| Feature | CuAAC (Standard) | Asymmetric CuAAC (KR) | Organocatalysis (Ramachary) |
| Catalyst | Cu(I) / Ascorbate | Cu(I) / PYBOX | Proline / Amines |
| Primary Product | 1,4-disubstituted (Achiral) | Alpha-Chiral 1,4-disubstituted | 1,4,5-trisubstituted |
| Chirality Source | None (Racemic) | Kinetic Resolution of Alkyne | Enamine Facial Selectivity |
| Typical ee% | 0% | 85-99% (substrate dependent) | 70-95% |
| Substrate Scope | Universal | Terminal Alkynes (Racemic) | Enolizable Ketones/Aldehydes |
| Key Limitation | No stereocontrol | Max 50% yield (theoretical) | Slower kinetics than Click |
Part 5: Pharmaceutical Applications[7][8][9][10]
Peptidomimetics and Foldamers
Chiral 1,5-disubstituted triazoles are bioisosteres for the cis-amide bond. Unlike the trans-amide mimic (1,4-triazole), the 1,5-isomer induces specific turning geometries in peptide chains.
-
Application: Incorporating these units into peptide backbones allows for the engineering of "Foldamers"—short oligomers that fold into stable secondary structures (helices/sheets) resistant to proteolytic degradation.
Drug Discovery Case Studies
-
EGFR Inhibitors: Ramachary’s group demonstrated that fully decorated triazoles (synthesized via organocatalysis) show potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinases, relevant in non-small cell lung cancer.
-
Tazobactam: While a triazolyl-beta-lactam, the synthesis of analogs using stereoselective Click chemistry allows for the exploration of the chiral space around the beta-lactam ring, potentially overcoming resistance mechanisms.
Pathway Visualization: Peptidomimetic Logic
The following diagram details the logic flow for selecting a triazole isomer for drug design.
Figure 2: Decision matrix for deploying triazole isomers in medicinal chemistry.
References
-
Brittain, W. D. G., et al. (2019). Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation. Scientific Reports.[7] Link[7]
-
Ramachary, D. B., et al. (2014).[2][3] An Organocatalytic Azide–Aldehyde [3+2] Cycloaddition: High-Yielding Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. Angewandte Chemie International Edition. Link
-
Meng, J. C., Fokin, V. V., & Finn, M. G. (2005). Kinetic Resolution by Copper-Catalyzed Azide-Alkyne Cycloaddition. Tetrahedron Letters. Link (Note: Link directs to related ACS kinetic resolution work by Finn/Fokin groups).
-
Bertrand, G., et al. (2015). Isolation of Bis(copper) Key Intermediates in CuAAC Reaction. Science. Link
-
Johansson, J. R., et al. (2016). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry. Link
-
Jaiswal, S., et al. (2022).[8] Emerging Approaches for Synthesis of 1,2,3-Triazole Derivatives: A Review. Polycyclic Aromatic Compounds. Link
Sources
- 1. Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D. B. Ramachary (or) Dhevalapally B. Ramachary - Google Scholar [scholar.google.com]
- 3. D. B. Ramachary (or) Dhevalapally B. Ramachary - Google Scholar [scholar.google.com.vn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine in Medicinal Chemistry
[1]
Executive Summary
This guide details the application of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (referred to herein as MTEA ) as a high-value building block in drug discovery. MTEA serves as a metabolically stable bioisostere for
Structural Analysis & Medicinal Chemistry Significance
Physicochemical Profile
Unlike traditional phenyl-based amines, the triazole core of MTEA imparts distinct electronic properties. The 1,2,3-triazole ring acts as a moderate electron-withdrawing group (EWG), lowering the
| Property | Value / Characteristic | Impact on Design |
| Formula | Low MW fragment (<150 Da) ideal for FBDD. | |
| MW | 126.16 g/mol | High ligand efficiency (LE) potential. |
| Chirality | 1 Chiral Center ( | Available as |
| H-Bonding | Donor (Amine), Acceptor (N2/N3) | Triazole N2/N3 lone pairs mimic amide carbonyl oxygen.[1] |
| Dipole | ~5.0 D (Triazole) | Strong dipole alignment enhances potency via electrostatic interactions. |
| Metabolism | High Stability | Resistant to oxidative metabolism (CYP450) and hydrolytic cleavage. |
Bioisosteric Rationale
MTEA is frequently employed to replace amide bonds or phenyl rings .
-
Amide Mimicry: The 1,4-disubstituted 1,2,3-triazole mimics the trans-amide bond geometry and electronic distribution.[1] The C4-H of the triazole can act as a weak hydrogen bond donor, similar to the amide N-H.[1]
-
Phenyl Replacement: Replacing a phenyl ring with a triazole lowers LogP (improving solubility) and introduces specific H-bond acceptors (N2, N3) that are absent in arenes.
Visualization: Bioisosteric Mapping
The following diagram illustrates the structural overlay and logic flow for selecting MTEA in lead optimization.
Figure 1: Decision logic for substituting native motifs with the MTEA scaffold to resolve pharmacokinetic liabilities.
Experimental Protocols
Safety Precaution: While alkyl-1,2,3-triazoles are generally stable, low molecular weight triazoles should be treated with caution. Always perform reactions in a fume hood. Ensure the amine is free of residual azides from its manufacturing process.
Protocol A: Amide Coupling (Peptidomimetic Synthesis)
Objective: To couple MTEA with a carboxylic acid (e.g., N-protected amino acid) to form a triazole-containing peptidomimetic. Rationale: Standard carbodiimide couplings can be sluggish due to the reduced nucleophilicity of the MTEA amine (caused by the triazole EWG). We utilize HATU to ensure rapid activation and minimize racemization of the chiral center.
Materials:
-
Carboxylic Acid Partner (1.0 equiv)
-
MTEA (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) and stir at 0°C for 5 minutes.
-
Coupling Agent: Add HATU (1.1 mmol, 418 mg) in one portion. Stir at 0°C for 15 minutes to form the active ester (color change to yellow/orange often observed).
-
Amine Addition: Add MTEA (1.1 mmol, ~139 mg) dropwise as a solution in minimal DMF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for
). -
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 5% LiCl solution (3x to remove DMF), sat.
, and brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradient).
Critical Control Point: If the carboxylic acid partner is also chiral (e.g., an amino acid), avoid using strong bases or prolonged reaction times to prevent epimerization at the
Protocol B: Reductive Amination (Secondary Amine Formation)
Objective: To synthesize secondary amines for fragment growing.
Rationale:
Materials:
-
Aldehyde/Ketone Partner (1.0 equiv)
-
MTEA (1.2 equiv)
-
Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the Aldehyde (1.0 mmol) and MTEA (1.2 mmol) in DCE (10 mL). Add catalytic Acetic Acid. Stir at room temperature for 1 hour (ensure imine formation via TLC/LC-MS).
-
Reduction: Cool the mixture to 0°C. Add
(1.5 mmol, 318 mg) portion-wise. -
Reaction: Warm to room temperature and stir overnight (12h).
-
Quench: Quench with sat.
solution (10 mL) and stir vigorously for 15 minutes. -
Extraction: Extract with DCM (3x 20 mL).
-
Purification: Pass through a silica plug or purify via reverse-phase HPLC if the product is polar.
Synthesis Workflow & Decision Tree
The following diagram outlines the synthetic pathways available for MTEA based on the desired final functionality.
Figure 2: Synthetic decision tree for derivatizing the MTEA building block.
Troubleshooting & QA/QC
Enantiomeric Purity
If using a chiral version of MTEA (e.g., (S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine), verification of optical purity is essential, as triazole synthesis precursors (azido alcohols) can sometimes racemize.
-
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.
Solubility Issues
MTEA derivatives can be surprisingly polar.
-
Issue: Product does not extract into EtOAc.
-
Solution: Use DCM/IPA (3:1) for extraction or rely on Reverse Phase (C18) chromatography for purification.
References
-
Bioisosterism of 1,2,3-Triazoles
-
Bonnet, D., et al. (2026).[2] "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics."[2][3] ACS Pharmacology & Translational Science.[3]
-
Massarotti, A., et al. (2014). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." ChemMedChem.
-
-
Peptidomimetics & Stability
-
Valverde, I. E., et al. (2013). "1,2,3-Triazoles as amide bond surrogates in peptidomimetics." Journal of Peptide Science.
-
-
Synthesis Protocols
-
Enamine Ltd. "Building Blocks: Triazoles." (General Catalog Reference for Building Block Availability).
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews.
-
Sources
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Anticancer Activity of 1,2,3-Triazole Compounds
Application Note: AN-TZ-042
Abstract & Scope
The 1,2,3-triazole moiety is a premier pharmacophore in oncology due to its stability, hydrogen-bonding capability, and ability to mimic amide bonds. Often synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—"Click Chemistry"—these compounds act as linkers or active inhibitors of targets like tubulin, EGFR, and VEGFR.
However, the biological assessment of these compounds presents a unique challenge: Residual Copper Toxicity . Traces of copper catalysts from synthesis can induce false-positive cytotoxicity via Reactive Oxygen Species (ROS) generation.
This guide details a rigorous, self-validating workflow for assessing 1,2,3-triazoles, moving from purity validation to mechanistic elucidation.
Experimental Workflow Overview
The assessment logic follows a funnel approach: Purification Validation
Figure 1: The critical path for triazole assessment. Note the mandatory copper scavenging step before biological introduction.
Phase 0: The "Copper Check" (Expert Insight)
Why this matters: 1,2,3-triazoles synthesized via CuAAC often contain 5–50 ppm residual copper. Copper is cytotoxic at micromolar levels and generates ROS, mimicking the mechanism of many anticancer drugs.
Protocol:
-
Purification: Wash the organic layer with 10% aqueous EDTA or use a solid-phase copper scavenger (e.g., QuadraPure™) during workup.
-
Validation: If possible, test a "blank" Click reaction (catalyst + solvents, no reactants) processed identically to the drug to ensure the vehicle is non-toxic.
Phase 1: Primary Cytotoxicity Screening (MTT Assay)
While CCK-8 is newer, MTT remains the industry standard for small molecule screening due to its cost-effectiveness and robust signal-to-noise ratio for adherent cells.
Principle
Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals via mitochondrial dehydrogenases.[1][2]
Protocol
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilize, store at -20°C in dark).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
Step-by-Step:
-
Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) at
to cells/well in 96-well plates. Volume: 100 µL. -
Attachment: Incubate for 24 hours at 37°C, 5% CO
. -
Treatment:
-
Dissolve Triazole compound in DMSO (Stock 10-50 mM).
-
Prepare serial dilutions in media (Final DMSO concentration must be
).[2] -
Add 100 µL treatment to wells. Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Combretastatin A4).
-
-
Exposure: Incubate for 48 or 72 hours.
-
Staining: Add 20 µL MTT stock (final conc. 0.5 mg/mL).[3] Incubate 3–4 hours until purple precipitates are visible.
-
Solubilization: Carefully aspirate media. Add 150 µL DMSO. Shake plate for 15 mins.
-
Readout: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
Data Analysis
Calculate % Cell Viability:
-
IC50 Determination: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
Phase 2: Selectivity Profiling
To validate the compound as a drug candidate rather than a general toxin, determine the Selectivity Index (SI) .
-
Cell Lines: Test against normal lines (e.g., HUVEC for angiogenesis inhibitors, HEK293 for general toxicity, or MCF-10A for breast cancer comparisons).
-
Calculation:
-
Benchmark: An SI
is acceptable; SI is excellent.
Phase 3: Mechanistic Elucidation
1,2,3-triazoles frequently act by inhibiting tubulin polymerization (mimicking Combretastatin A4) or inducing mitochondrial apoptosis.
Cell Cycle Analysis (Flow Cytometry)
Triazoles targeting tubulin typically cause G2/M arrest .
Protocol:
-
Treat cells with IC50 concentration for 24h.
-
Harvest cells (trypsinize) and wash with cold PBS.
-
Fixation: Add 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2 hours.
-
Staining: Wash ethanol. Resuspend in PBS containing:
- Propidium Iodide (PI) (DNA stain).
- RNase A (Degrades RNA to prevent false PI binding).
-
Analysis: Measure fluorescence (FL2 channel) on a flow cytometer.
-
G2/M Peak Accumulation = Tubulin inhibition/Mitotic catastrophe.
-
Sub-G1 Peak = Apoptosis.
-
Apoptosis Detection (Annexin V-FITC/PI)
Differentiation between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).
Protocol:
-
Treat cells for 24–48h.
-
Harvest cells gently (avoid scraping).
-
Resuspend in
Annexin-binding buffer. -
Add
Annexin V-FITC and PI. -
Incubate 15 min in dark at RT.
-
Analyze via Flow Cytometry (FL1 vs FL2).
Phase 4: Target Validation (Tubulin & Docking)
Many bioactive triazoles bind to the Colchicine Binding Site of tubulin due to structural similarity with cis-stilbene.
In Silico Molecular Docking
-
Software: AutoDock Vina or Schrödinger Glide.
-
Protein Target: Tubulin-Colchicine complex (PDB ID: 4O2B or 1SA0 ).
-
Validation: Re-dock the native ligand (Colchicine/Combretastatin). RMSD should be
Å.[4] -
Key Interactions: Look for Hydrogen bonding with Val181, Cys241, Leu248 and
-stacking with the triazole ring.
In Vitro Tubulin Polymerization Assay
Protocol:
-
Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Incubate tubulin with the triazole compound at 37°C.
-
Measure fluorescence enhancement of DAPI (which binds to polymerized microtubules) over 60 minutes.
-
Result: Effective triazoles will flatten the polymerization curve (inhibition of Vmax).
Figure 2: Common Mechanism of Action for 1,2,3-Triazoles. The compound inhibits tubulin, triggering G2/M arrest and the intrinsic apoptotic pathway.[5]
Troubleshooting & Expert Tips
| Observation | Probable Cause | Corrective Action |
| High toxicity in all cells (SI ~ 1) | Residual Copper or General Membrane Lysis | Perform EDTA wash on compound; check structure for detergent-like properties (long alkyl chains). |
| Precipitation in Media | Low Solubility | Limit DMSO to 0.5%; try co-solvents like PEG-400; ensure compound is not crystallizing during incubation. |
| MTT High Background | Reductive Chemistry | Triazoles are stable, but check if other substituents (e.g., thiols) are reducing MTT directly. Use cell-free blanks. |
| No G2/M Arrest | Different Target | The compound may target kinases (EGFR/VEGFR) instead of tubulin. Check G1 arrest (typical for kinase inhibitors). |
References
-
Click Chemistry & Copper Toxicity
-
MTT Assay Protocols
-
1,2,3-Triazole Anticancer Mechanisms
-
Tubulin Inhibition & Docking
-
Molecular Docking Studies of 1,2,4-Triazole Derivatives as Potential Anticancer Agents.[11][12] (2016). IJCRCPS. Link
-
Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors.[13] (2023).[3][7][14] New Journal of Chemistry. Link
-
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ijcrcps.com [ijcrcps.com]
- 13. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Throughput Screening of 1,2,3-Triazoles as Corrosion Inhibitors
Executive Summary
This guide outlines the protocol for repurposing 1,2,3-triazole libraries—traditionally synthesized for drug discovery—as high-performance corrosion inhibitors. While Benzotriazole (BTA) remains the industry standard for copper protection, it suffers from environmental toxicity and limited solubility.
The 1,2,3-triazole moiety, synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a superior alternative due to its modular "click" synthesis. This allows researchers to tune the electron density of the triazole ring, optimizing chemisorption onto metal surfaces (Mild Steel, Copper, Aluminum). This note provides a validated workflow for synthesis, electrochemical evaluation (EIS/Tafel), and thermodynamic modeling.
The Chemistry of Inhibition
The inhibition mechanism of 1,2,3-triazoles is primarily driven by chemisorption . Unlike physical barriers (paint), these molecules actively coordinate with the metal lattice.
Mechanistic Principles
-
N-Heterocycle Coordination: The nitrogen atoms at positions 2 and 3 possess lone pair electrons that form coordinate bonds with empty
-orbitals of transition metals (Fe, Cu). -
-Electron Donation: The aromatic triazole ring donates
-electrons to the metal surface. -
Back-Donation: The metal surface back-donates electrons into the
antibonding orbitals of the triazole, strengthening the adsorption (synergistic effect).
Visualization: Adsorption Pathway
The following diagram illustrates the transition from bulk solution to a stable chemisorbed monolayer.
Figure 1: Step-wise adsorption mechanism of 1,2,3-triazoles onto metal surfaces.
Synthesis Protocol: The "Click" Advantage
Context: This protocol utilizes the CuAAC reaction, which is tolerant to water and oxygen, making it ideal for rapid library generation.
Reagents
-
Alkyne Precursor: Propargyl alcohol or phenylacetylene derivatives (1.0 eq).
-
Azide Precursor: Organic azide (benzyl azide or alkyl azide) (1.0 eq).
-
Catalyst: CuSO₄[1]·5H₂O (5 mol%).
-
Reductant: Sodium Ascorbate (10 mol%).
-
Solvent:
-BuOH/H₂O (1:1 v/v).
Step-by-Step Procedure
-
Dissolution: Dissolve the alkyne and azide in the solvent mixture in a round-bottom flask.
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate in water. Add CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange.
-
Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate).
-
Work-up:
-
Dilute with water (50 mL).
-
If the product precipitates (common for hydrophobic triazoles), filter and wash with cold water.
-
If soluble, extract with ethyl acetate (
mL), dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from ethanol. Note: Column chromatography is rarely needed for CuAAC reactions due to high specificity.
Electrochemical Evaluation Protocols
This section details the validation of the synthesized inhibitors using a standard three-electrode cell.
Electrode Preparation (Working Electrode)
-
Material: Mild Steel (C1018) or Copper (99.9%).
-
Mounting: Embed samples in epoxy resin, leaving
exposed area. -
Polishing: Wet polish sequentially with SiC paper (grades 400, 600, 800, 1200, 2000).
-
Cleaning: Sonicate in ethanol (5 min), then acetone (5 min), rinse with deionized water, and dry with warm air stream.
-
Immersion: Immerse immediately to prevent atmospheric oxidation.
Electrochemical Cell Setup
-
Electrolyte: 1.0 M HCl (for steel) or 3.5% NaCl (for marine simulation).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum mesh or Graphite rod (Surface area
Working Electrode). -
Gas Purging: De-aerate solution with
gas for 30 mins prior to measurement to remove dissolved oxygen (unless testing atmospheric corrosion).
Experimental Workflow Diagram
Figure 2: Standard electrochemical testing sequence. EIS is performed before polarization to avoid surface damage.
Electrochemical Impedance Spectroscopy (EIS)
EIS is the most critical non-destructive test for determining the charge transfer resistance (
-
Initial Potential: OCP (Open Circuit Potential).
-
Frequency Range: 100 kHz to 10 mHz.[2]
-
AC Amplitude: 10 mV rms.
-
Points per Decade: 10.
-
Data Interpretation:
-
Plot Nyquist (Real vs. Imaginary Z) and Bode (Phase/Modulus vs. Freq) diagrams.
-
Inhibition Efficiency (
): Where and are charge transfer resistances with and without inhibitor.
-
Potentiodynamic Polarization (Tafel)
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 0.5 mV/s or 1.0 mV/s (ASTM G59 standard).
-
Data Interpretation:
-
Extrapolate linear Tafel regions to intersect at
. -
Calculate Corrosion Current Density (
).[3] -
Inhibition Efficiency (
):
-
Data Presentation & Analysis
Comparative Data Table (Example)
Researchers should tabulate data as follows to allow direct comparison of derivatives.
| Inhibitor Code | Conc. (mM) | Efficiency ( | |||
| Blank (1M HCl) | 0 | -480 | 850.5 | 25.4 | - |
| TZ-1 (Phenyl) | 1.0 | -465 | 120.2 | 195.6 | 85.8 |
| TZ-2 (Amine) | 1.0 | -450 | 45.3 | 480.2 | 94.6 |
| BTA (Standard) | 1.0 | -440 | 55.1 | 410.5 | 93.5 |
Adsorption Isotherms
To validate the mechanism, fit the surface coverage (
-
Plot
vs. . -
A linear slope (
) confirms monolayer adsorption. -
Calculate Gibbs Free Energy (
):-
If
kJ/mol: Physisorption. -
If
kJ/mol: Chemisorption. -
1,2,3-Triazoles typically range between -30 and -40 kJ/mol (Mixed Mode).
-
Troubleshooting & Optimization
-
Issue: Noisy EIS Data at Low Frequencies.
-
Cause: Unstable system or electromagnetic interference.
-
Fix: Use a Faraday cage; ensure OCP is stable for at least 30 mins before starting.
-
-
Issue: Low Inhibition Efficiency.
-
Cause: Steric hindrance preventing flat adsorption.
-
Fix: Synthesize derivatives with planar substituents (e.g., phenyl rings) rather than bulky alkyl chains to maximize
-orbital overlap.
-
-
Issue: Solubility.
-
Fix: If the triazole is insoluble in acid, add 1-5% Ethanol or DMSO. Ensure the "Blank" contains the same solvent ratio.
-
References
-
Hrimla, M., et al. (2021).[4][5] "An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces." International Journal of Molecular Sciences. Available at: [Link]
-
ASTM International. (2020).[6] "ASTM G59 - 97(2020) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." Available at: [Link][6]
- Verma, C., et al. (2016). "Substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid." RSC Advances. (General reference for triazole synthesis and testing methodologies).
-
González-Olvera, R., et al. (2013).[7] "Multicomponent Click Synthesis of New 1,2,3-Triazole Derivatives... Promising Acidic Corrosion Inhibitors for Steel."[7][8][9] Molecules. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. randb.co.kr [randb.co.kr]
- 4. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces [ouci.dntb.gov.ua]
- 5. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09679B [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Multicomponent Click Synthesis of New 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases: Promising Acidic Corrosion Inhibitors for Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for optimizing and troubleshooting the synthesis of 1,2,3-triazoles, with a strong focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry." As a self-validating system, this document explains not just the what, but the critical why behind each experimental step, empowering you to resolve issues logically and efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of key aspects of triazole synthesis.
Q1: What is the primary role of the copper catalyst in the CuAAC reaction, and why is the +1 oxidation state so critical? A1: The CuAAC reaction is not a true concerted 1,3-dipolar cycloaddition; instead, it is a stepwise, copper-mediated process.[1][2] The catalytically active species is Copper(I) (Cu⁺). Its essential role is to coordinate with the terminal alkyne, significantly lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then readily reacts with the azide, guiding the cycloaddition to exclusively form the 1,4-disubstituted triazole regioisomer.[3] Copper(II) (Cu²⁺) is inactive in this catalytic cycle. Therefore, maintaining a sufficient concentration of Cu(I) is paramount for reaction success.[4][5]
Q2: My reaction is often inconsistent. What is the most common point of failure in a standard CuAAC setup? A2: The most frequent cause of inconsistency and failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[5] The Cu(I) ion is notoriously unstable in many solvents, especially aqueous media in the presence of oxygen.[6] This is why reaction protocols emphasize the in situ generation of Cu(I) from a stable Cu(II) source (like CuSO₄) using a reducing agent (like sodium ascorbate) and the use of a stabilizing ligand.[1] Failure to properly protect the Cu(I) from oxygen or using degraded reagents are the most common pitfalls.[5]
Q3: What is a "ligand" in this context, and is it always necessary? A3: In CuAAC, a ligand is a molecule that coordinates to the copper(I) ion. While not strictly required for the basic mechanism, ligands are indispensable for achieving high efficiency and reproducibility, especially in complex environments like bioconjugation.[7] Their primary functions are to:
-
Stabilize Cu(I): They protect the copper ion from oxidation and disproportionation, thereby increasing the catalyst's lifetime and effectiveness.[8]
-
Increase Reaction Rate: By modulating the electronic environment of the copper center, ligands can significantly accelerate the catalytic cycle.[9]
-
Reduce Cytotoxicity: In biological applications, ligands can chelate the copper ion, reducing its toxicity to cells and preventing damage to biomolecules like proteins.[7][10] For demanding applications, using a ligand is considered standard best practice. Common examples include TBTA, THPTA, and BTTAA.[8][10]
Q4: Can I use any buffer for my CuAAC reaction, especially for bioconjugation? A4: No, the choice of buffer is critical. Buffers containing components that can strongly coordinate with copper, such as Tris or those with high concentrations of chelators like EDTA, should be avoided as they can sequester the copper catalyst and inhibit the reaction.[11][12] Phosphate buffers can also be problematic due to the potential precipitation of copper-phosphate complexes, though this can sometimes be mitigated by pre-mixing the copper source with its ligand before addition.[12] Good choices include HEPES, phosphate-buffered saline (PBS) at appropriate concentrations, or simple buffered aqueous solutions.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during triazole synthesis.
Issue 1: Low or No Product Formation
Question: My reaction is yielding very little or no triazole product. I've checked my starting materials, and they seem fine. What should I investigate?
This is the most prevalent issue and typically points to a problem with the catalytic system. The following decision tree and table will guide your troubleshooting process.
Caption: Troubleshooting workflow for low or no product yield.
Table 1: Troubleshooting Low/No Yield
| Probable Cause | Explanation | Recommended Solution(s) |
|---|---|---|
| Inactive Catalyst (Cu(I) oxidized) | This is the most common failure mode. Oxygen in the solvent or atmosphere oxidizes the active Cu(I) to inactive Cu(II).[5] | • Ensure your reducing agent (sodium ascorbate) is fresh; prepare the solution just before use.[11] • Add a stabilizing ligand like THPTA or BTTAA to protect the Cu(I).[8][11] • For sensitive reactions, degas the solvent by sparging with an inert gas (argon or nitrogen).[11] |
| Inhibitory Buffer Components | Buffers containing amines (Tris) or chelators (EDTA) will bind to the copper catalyst, rendering it inactive.[11][12] | • Switch to a non-coordinating buffer such as HEPES or PBS. |
| Poor Substrate Solubility | If one or both of your azide and alkyne substrates are not fully dissolved, the reaction will be slow or incomplete. | • Add a water-miscible organic co-solvent such as DMSO, t-BuOH, or DMF to improve solubility.[11][13] |
| Incorrect Order of Reagent Addition | Adding the sodium ascorbate reducing agent to the copper salt before adding the ligand can lead to the formation of insoluble copper oxides.[14][15] | • Always follow the correct order: 1) Mix CuSO₄ with the ligand. 2) Add this mixture to your azide/alkyne solution. 3) Initiate the reaction by adding the sodium ascorbate.[15] |
| Degraded Starting Materials | Azides and alkynes can degrade over time, especially if they are complex molecules. Purity and accurate concentration are critical.[5] | • Use freshly prepared or high-purity commercial reagents. Confirm the structure and purity via NMR or Mass Spectrometry.[5] |
Issue 2: Side Product Formation and Impurities
Question: My reaction works, but I see significant side products, such as alkyne homocoupling. How can I suppress these?
A2: Side reactions often compete with the desired cycloaddition. Understanding their origin is key to suppression.
-
Alkyne Homocoupling (Glasner Coupling): This is a common side reaction where two alkyne molecules couple to form a diyne. It is also mediated by copper and is favored in the presence of oxygen.
-
Causality: This pathway becomes significant when the concentration of active Cu(I)-acetylide is high and oxygen is present.
-
Solution: Rigorous deoxygenation of the reaction mixture is highly effective.[11] Using a stabilizing ligand can also disfavor the homocoupling pathway by occupying copper coordination sites.[16] Sometimes, simply lowering the reaction temperature can give the desired cycloaddition a kinetic advantage.[17]
-
-
Biomolecule Degradation: In bioconjugation, the combination of copper and sodium ascorbate can generate reactive oxygen species (ROS) that damage sensitive biomolecules like proteins.[14][15]
-
Causality: A Fenton-like reaction can occur, leading to oxidation of amino acid residues.
-
Solution: Add a ROS scavenger. Aminoguanidine is a highly effective additive that intercepts harmful byproducts of ascorbate oxidation without interfering with the main reaction.[11][14] Using an optimized ligand-to-copper ratio (e.g., 5:1) also helps sequester the copper, reducing its damaging potential.[14]
-
Issue 3: Difficult Purification
Question: I'm struggling to purify my triazole product. It's either highly polar and doesn't stick to my column, or I can't separate it from the catalyst.
A3: Triazole purification is a well-known challenge due to the polar nature of the triazole ring itself.[18]
Table 2: Purification Strategies for Triazole Products
| Purification Challenge | Recommended Strategy & Explanation |
|---|---|
| Highly Polar Product | • Reversed-Phase HPLC (RP-HPLC): This is a common starting point. If the product elutes in the void volume, use a column designed for polar analytes (polar-endcapped or polar-embedded).[18] • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the best method for very polar compounds. It uses a polar stationary phase with a high-organic mobile phase.[18] • Recrystallization: If your product is a solid, this can be a very effective and scalable purification method.[18] |
| Removing Copper Catalyst | • Chromatography: The copper catalyst and ligands will often behave differently from the product on silica or C18. • Chelating Resins: Stirring the crude reaction mixture with a copper-chelating resin can effectively remove the catalyst. • Aqueous Wash/Extraction: For organic-soluble triazoles, washing the organic layer with an aqueous solution of a chelator like EDTA or ammonium chloride can pull the copper into the aqueous phase.[17] |
| Removing Excess Azide/Alkyne | • Scavenger Resins: Polymer-supported resins functionalized with alkynes or azides can be added to the reaction mixture upon completion to covalently bind and remove the excess starting material.[19] • Chromatography: A well-optimized chromatography method should be able to separate the product from the starting materials. |
Section 3: Key Reaction Parameters & Optimization Protocols
Systematic optimization is crucial for developing a robust and reproducible protocol. The following parameters are the most critical to investigate.
Caption: Key interacting parameters in the CuAAC reaction.
Core Components & Recommended Ranges
The table below summarizes typical starting points for optimizing a CuAAC reaction, particularly for bioconjugation applications.
Table 3: Summary of Recommended CuAAC Reaction Parameters
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
|---|---|---|
| Copper Source | CuSO₄ | Inexpensive, stable Cu(II) salt. Cu(I) is generated in situ. Other sources like CuI or CuBr can be used but are less convenient.[1][12][20] |
| Copper Concentration | 50 µM - 200 µM | Reaction rate is highly dependent on copper concentration. Below 50 µM, the reaction can be very slow.[12][14] |
| Ligand | THPTA (water-soluble) or TBTA | THPTA is excellent for aqueous bioconjugation.[4] TBTA is a classic ligand, often used in organic co-solvents.[6] |
| Ligand:Copper Ratio | 5:1 | A significant excess of ligand ensures that the vast majority of copper ions are complexed, which maximizes stability and minimizes side reactions.[12][14] |
| Reducing Agent | Sodium Ascorbate | The preferred reducing agent due to its effectiveness and convenience.[14] Must be prepared fresh. |
| Ascorbate Concentration | 1 mM - 5 mM | A 10-50 fold excess relative to copper is typically sufficient to maintain a reducing environment throughout the reaction.[11][12] |
| Solvent | Water, t-BuOH/H₂O (1:1), DMSO | The choice depends on substrate solubility. For bioconjugates, aqueous systems are preferred.[20] |
| Temperature | 4°C, Room Temp, or 37°C | Most CuAAC reactions are rapid at room temperature. Lower temperatures can be used for sensitive biomolecules, while slightly elevated temperatures can help with sterically hindered substrates.[11][21] |
| Additives | Aminoguanidine (1-2 mM) | Recommended for protein conjugations to prevent oxidative damage.[6][14] |
Experimental Protocol 1: General Procedure for a Small-Scale CuAAC Bioconjugation
This protocol provides a robust starting point for conjugating an alkyne-modified small molecule to an azide-functionalized protein.
1. Preparation of Stock Solutions:
-
Protein-Azide: Prepare a 1-2 mg/mL (e.g., 50 µM) solution in a suitable non-chelating buffer (e.g., 100 mM HEPES, pH 7.4).
-
Alkyne-Molecule: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[12]
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[12]
-
Aminoguanidine: Prepare a 100 mM stock solution in deionized water.[11]
-
Sodium Ascorbate (Na-Asc): Prepare a 100 mM stock solution in deionized water immediately before use. [11]
2. Reaction Setup (Example for a 100 µL final volume):
-
Causality Note: The order of addition is critical to prevent catalyst precipitation and ensure proper complex formation.[15]
-
In a microcentrifuge tube, combine the following in order:
-
84.5 µL of the Protein-Azide solution.
-
1 µL of the Alkyne-Molecule stock (Final conc: 100 µM, a 2-fold excess).
-
2 µL of Aminoguanidine stock (Final conc: 2 mM).
-
Premix Catalyst: In a separate tube, mix 0.5 µL of CuSO₄ stock with 2.0 µL of THPTA stock. Let it sit for 1 minute. Add this 2.5 µL premixed solution to the main reaction tube. (Final conc: 100 µM CuSO₄, 500 µM THPTA).
-
Initiate: Add 10 µL of the freshly prepared Sodium Ascorbate stock solution. (Final conc: 10 mM).
-
3. Incubation:
-
Gently mix the reaction by flicking the tube or brief vortexing.
-
Incubate at room temperature for 1-2 hours. For sensitive proteins or slow reactions, incubation at 4°C overnight is a viable alternative.[11]
4. Analysis and Purification:
-
Monitor reaction progress using SDS-PAGE (a shift in the protein band will indicate successful conjugation) or LC-MS.
-
Purify the conjugate to remove excess reagents using size-exclusion chromatography (SEC), dialysis, or affinity chromatography depending on the protein.[11]
Experimental Protocol 2: Systematic Optimization of Reaction Conditions
To maximize yield, perform a series of small-scale reactions, varying one parameter at a time. A design of experiments (DoE) approach can be highly efficient.
1. Define Parameters and Ranges:
-
Copper Concentration: 25 µM, 50 µM, 100 µM, 200 µM.[11]
-
Ligand:Copper Ratio: 1:1, 2:1, 5:1.[11]
-
Sodium Ascorbate Concentration: 1 mM, 5 mM, 10 mM.[11]
-
Temperature: 4°C, Room Temperature, 37°C.[11]
2. Setup Reactions:
-
Prepare a master mix of your azide and alkyne substrates in buffer.
-
Aliquot the master mix into separate tubes for each condition.
-
Add the varying components (copper, ligand, ascorbate) to each tube according to your experimental design.
-
Incubate all reactions for a fixed time (e.g., 1 hour).
3. Analysis:
-
Quench all reactions simultaneously if necessary.
-
Analyze the yield for each condition using a quantitative method (e.g., HPLC, densitometry of an SDS-PAGE gel). This will reveal the optimal conditions for your specific system.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. [Link]
-
Xie, F., et al. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(17), 6585-6595. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, (42), 6329-6331. [Link]
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Marín-Barrios, R., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO₂. Catalysts, 12(2), 184. [Link]
-
Leeb, L., Gmeiner, P., & Löber, S. (2007). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. QSAR & Combinatorial Science, 26(11-12), 1145-1150. [Link]
-
Ahamed, M., & Kumar, A. (2023). A Recent Concept of Importance: Click Chemistry. Journal of Pharmaceutical Research International, 35(1), 1-10. [Link]
-
Wang, Y. (2012). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. DSpace@MIT. [Link]
-
Zhang, L., et al. (2013). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 24(12), 1985-2007. [Link]
-
ResearchGate. (n.d.). The effect of temperature on the AT-CuAAC reaction of 1a. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]
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- 19. Sci-Hub. Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins / QSAR & Combinatorial Science, 2007 [sci-hub.box]
- 20. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Case ID: TRZ-AMINE-STABILITY-001 Status: Active Classification: Small Molecule / Chiral Building Block Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Executive Summary
You are likely working with 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine , a chiral primary amine often derived from CuAAC (Click Chemistry) precursors. While the 1,2,3-triazole ring is pharmacologically robust (bioisostere of amide bonds), the
This guide addresses the three primary failure modes observed in solution: Racemization (loss of optical purity), Carbamate Formation (precipitation), and Oxidative Degradation (discoloration).
Module 1: The "Silent" Failure – Racemization
Symptom: The compound shows high chemical purity by LC-MS but fails biological activity assays or shows potency shifts.
Diagnosis: Loss of enantiomeric excess (% ee) due to
The Mechanism
The 1,2,3-triazole ring is electron-deficient (similar to pyridine). When attached directly to the chiral center carrying the amine, it withdraws electron density, significantly increasing the acidity of the benzylic-like
-
Pathway: In the presence of a base (even the molecule's own free amine in concentrated solution) or protic solvents, the
-proton can be abstracted, forming a transient achiral carbanion/enolate-like intermediate which reprotonates racemically.
Troubleshooting & Prevention
| Variable | Recommendation | Technical Rationale |
| pH Control | Keep pH < 7.0 | The protonated amine (ammonium salt) prevents the lone pair from acting as an internal base and stabilizes the |
| Storage Form | HCl or TFA Salt | Never store as a free base oil. The free base promotes intermolecular deprotonation (self-catalysis). |
| Solvents | Avoid DMSO/DMF for storage | Polar aprotic solvents enhance the basicity of impurities and stabilize the transition state for racemization. |
Critical Protocol: If you must neutralize the salt to perform a coupling reaction, use a non-nucleophilic base (e.g., DIPEA) at low temperatures (
) and proceed immediately. Do not store the free base intermediate.
Module 2: The "White Crust" – Atmospheric Carboxylation
Symptom: Appearance of white precipitate or turbidity in stored solutions; "crust" forming on the cap threads.
Diagnosis: Formation of carbamate salts via reaction with atmospheric
The Mechanism
Primary amines are potent nucleophiles that react rapidly with
Troubleshooting & Prevention
-
Q: Can I filter the precipitate and use the solution?
-
A: No. The precipitate is your compound (chemically modified). Filtering alters the concentration and stoichiometry.
-
-
Q: How do I reverse it?
-
A: Acidification (e.g., 1M HCl) will decarboxylate the carbamate, releasing
and regenerating the ammonium salt of your compound.
-
Module 3: The "Yellowing" – Oxidative Instability[1]
Symptom: Clear solutions turn yellow/brown over time. Diagnosis: Oxidative degradation, potentially catalyzed by residual Copper (from Click synthesis).
The Mechanism
If this molecule was synthesized via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), trace copper (ppb levels) often remains chelated by the triazole nitrogens. Copper + Amine + Oxygen = Rapid radical oxidation of the
Protocol: Copper Removal (The EDTA Wash)
Before biological assays, ensure copper scavenging:
-
Dissolve compound in EtOAc or DCM.
-
Wash
with 0.1 M EDTA (pH 7-8) . -
Wash
with Brine. -
Dry over
and convert immediately to HCl salt.
Visualizing the Degradation Pathways
The following diagram maps the chemical causality of the stability issues described above.
Figure 1: Mechanistic degradation pathways for
Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound in Acetone or MEK for crystallization?
Strictly No. Primary amines react with ketones (acetone) to form Schiff Bases (Imines) . This reaction is reversible but will contaminate your sample and confuse NMR data (look for a methyl doublet shifting or disappearing).
-
Safe Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile.
Q2: I see a new peak in the NMR spectrum around 8.0 ppm after leaving the sample in DMSO-d6 overnight.
This is likely an ammonium species or a degradation product. DMSO is hygroscopic; absorbed water protonates the amine. Furthermore, DMSO can act as a mild oxidant (Swern-like conditions) if activated impurities are present.
-
Fix: Use fresh ampules of
+ TMS. For long-term NMR studies, use or (if salt form).
Q3: What is the shelf-life of the 10 mM stock solution?
-
In Water/PBS (pH 7.4): 24-48 hours at
. (Risk: Hydrolysis/Oxidation). -
In DMSO (Anhydrous): 3-6 months at
if stored under Argon. -
As Solid HCl Salt: >2 years at
(Desiccated).
Troubleshooting Decision Tree
Use this flow to diagnose the state of your current sample.
Figure 2: Diagnostic workflow for assessing sample integrity.
References
-
Racemiz
-Aminoalkyl Triazoles Hättasch, T., et al.[1] "Triazole groups as biomimetic amide groups in peptides can trigger racemization." Arkivoc, 2020.[1] (Note: Highlights the acidity of the -proton adjacent to the triazole ring). -
Amine-CO2 Reaction Kinetics Dada, D., et al. "Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface."[2] Chemical Science, 2024.
-
Click Chemistry Catalyst Contamination Beld, J., et al. "The role of copper in the stability of 1,2,3-triazoles." Angewandte Chemie Int. Ed., 2011.[3] (General reference on Cu-triazole interaction).
-
General Amine Stability & Handling Sigma-Aldrich Technical Library. "Handling and Storage of Amines."
Sources
Validation & Comparative
comparative study of 1,2,3-triazole vs 1,2,4-triazole biological activity
[1][2]
Executive Summary
This guide provides a technical comparative analysis of 1,2,3-triazole and 1,2,4-triazole scaffolds for medicinal chemistry applications.[1][2][3] While isomeric, these two heterocycles exhibit distinct physicochemical profiles, synthetic accessibilities, and biological targets.[1]
-
1,2,4-Triazoles are the industry standard for antifungal therapeutics (inhibition of CYP51) and are widely present in CNS-active agents due to their favorable lipophilicity and metabolic stability.
-
1,2,3-Triazoles , historically less common in drugs, have surged in utility due to "Click Chemistry" (CuAAC).[4] They function primarily as stable bioisosteres for amide bonds and versatile linkers in fragment-based drug design (FBDD).
Part 1: Structural & Physicochemical Comparison
The biological divergence begins with the electronic distribution and nitrogen arrangement within the five-membered ring.
Chemical Architecture
-
1,2,3-Triazole: Contains three adjacent nitrogen atoms.[1][2][4][5][6][7] It possesses a high dipole moment (~5.0 D), enabling strong dipole-dipole interactions. It is resistant to metabolic degradation (oxidation/hydrolysis).[8]
-
1,2,4-Triazole: Contains nitrogen atoms at positions 1, 2, and 4.[9][10][11] It exists in tautomeric equilibrium (1H and 4H forms), which is critical for its binding versatility in enzyme active sites (e.g., heme coordination).
Physicochemical Data Table
| Feature | 1,2,3-Triazole | 1,2,4-Triazole | Impact on Bioactivity |
| H-Bonding | Strong Acceptor (N2/N3) | Strong Donor (NH) & Acceptor | 1,2,4-triazole is better suited for active site coordination (e.g., Iron). |
| Basicity (pKa) | ~1.2 (Weak base) | ~10.0 (Weak base/acidic NH) | 1,2,4-triazole can ionize at physiological pH, affecting solubility. |
| Metabolic Stability | Excellent (Inert to hydrolysis) | Good (Susceptible to N-oxidation) | 1,2,3-triazole is ideal as a non-cleavable linker. |
| Dipole Moment | High (~5 D) | Moderate (~2-3 D) | 1,2,3-triazole mimics the amide bond electronic profile. |
| Key Role | Bioisostere (Amide/Ester) | Pharmacophore (Heme binder) | Determines primary therapeutic application. |
Visualization: Structural Isomers & Numbering
Caption: Comparison of nitrogen positioning. Note the N4 position in 1,2,4-triazole, crucial for heme iron coordination in fungal CYP51.
Part 2: Biological Activity & Mechanisms[12][13][14]
Antifungal Activity (The 1,2,4-Triazole Dominance)
The 1,2,4-triazole ring is the defining pharmacophore of the "Azole" class of antifungals (e.g., Fluconazole, Voriconazole).[12][10]
-
Mechanism: The N4 nitrogen of the 1,2,4-triazole ring binds perpendicularly to the heme iron (Fe) of the fungal enzyme Lanosterol 14α-demethylase (CYP51) .
-
Effect: This blocks the substrate (lanosterol) from binding, inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]
-
Why not 1,2,3? The geometry of 1,2,3-triazole (N2/N3 positioning) provides weaker coordination to the heme iron compared to the N4 of the 1,2,4-isomer.
Anticancer & Antimicrobial (The 1,2,3-Triazole Emergence)
While 1,2,4-triazoles are used in cancer (e.g., Letrozole as an aromatase inhibitor), 1,2,3-triazoles are rapidly emerging in hybrid drug design .
-
Mechanism: 1,2,3-triazoles act as rigid linkers that orient two pharmacophores into the correct position to bind distinct pockets of a protein (e.g., Kinase inhibitors).
-
Bioisosterism: They mimic the peptide bond (trans-amide) in size and dipole moment but are resistant to proteases, extending the half-life of peptidomimetics.
FDA-Approved Drug Landscape
| Scaffold | Drug Examples | Therapeutic Area | Mechanism |
| 1,2,4-Triazole | Fluconazole | Antifungal | CYP51 Inhibition |
| Letrozole | Breast Cancer | Aromatase Inhibition | |
| Alprazolam | Anxiolytic | GABA-A modulation | |
| Rizatriptan | Migraine | 5-HT1 Receptor Agonist | |
| 1,2,3-Triazole | Tazobactam | Antibacterial | Beta-lactamase inhibitor |
| Rufinamide | Epilepsy | Sodium channel prolongation | |
| Cefatrizine | Antibacterial | Cell wall synthesis inhibition |
Part 3: Experimental Protocols
Synthesis: The "Click" vs. Condensation Divide
The choice of isomer often dictates the synthetic pathway. 1,2,3-triazoles offer modularity via Click Chemistry, while 1,2,4-triazoles require classical condensation.
Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
-
Application: Creating libraries of kinase inhibitors or bioconjugates.
-
Reagents: Terminal Alkyne, Organic Azide, CuSO4·5H2O (1 mol%), Sodium Ascorbate (5 mol%).
-
Solvent: t-BuOH:H2O (1:1).
-
Dissolve the alkyne (1.0 eq) and azide (1.0 eq) in the solvent mixture.
-
Add sodium ascorbate solution followed immediately by copper sulfate solution.
-
Stir vigorously at room temperature for 6–12 hours. (Reaction is complete when TLC shows consumption of starting materials).
-
Workup: Dilute with water, filter the precipitate (the pure triazole), and wash with cold dilute ammonium hydroxide (to remove Cu traces).
Protocol B: Synthesis of 1,2,4-Triazole (Einhorn-Brunner/Pellizzari)
-
Reagents: Hydrazide, Nitrile (or Imidate), Refluxing solvent (Ethanol/Toluene).
-
Mix carboxylic acid hydrazide (1.0 eq) with a nitrile derivative (1.2 eq).
-
Reflux at 80-110°C for 12-24 hours.
-
Cyclization: Often requires basic conditions (e.g., NaOEt) or high heat to close the ring.
-
Purification: Recrystallization from ethanol (1,2,4-triazoles often crystallize well).
Biological Assay: MIC Determination (Antimicrobial)
To compare the bioactivity of synthesized triazoles, the Minimum Inhibitory Concentration (MIC) assay is the standard.
-
Preparation: Prepare stock solutions of 1,2,3- and 1,2,4-triazole analogs in DMSO (1 mg/mL).
-
Inoculum: Adjust bacterial/fungal culture (e.g., C. albicans or S. aureus) to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compounds in growth media (e.g., Mueller-Hinton broth).
-
Incubation: Add inoculum to wells. Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: Determine the lowest concentration with no visible growth (turbidity).
-
Reference Control: Fluconazole (for fungi) or Ciprofloxacin (for bacteria).
-
Part 4: Mechanistic Visualization
Pathway: Antifungal Mechanism (CYP51 Inhibition)
This diagram illustrates why 1,2,4-triazoles are the preferred scaffold for antifungal drugs.[1]
Caption: 1,2,4-triazoles bind to the Heme Iron of CYP51 via the N4 nitrogen, preventing ergosterol synthesis.
Part 5: References
-
National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
MDPI. (2021). 1,2,4-Triazoles as Important Antibacterial Agents.[3] Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. isres.org [isres.org]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 13. pnrjournal.com [pnrjournal.com]
The Structure-Activity Relationship of 1,2,3-Triazole-Based Amines: A Comparative Guide for Monoamine Oxidase B Inhibitors
For researchers and scientists in the field of drug discovery, the 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry. Its facile synthesis via "click chemistry" and its ability to act as a stable, often bioactive, linker has led to its incorporation in a vast array of therapeutic candidates.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine derivatives and their close analogs, with a focus on their activity as inhibitors of monoamine oxidase B (MAO-B), a key enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.[3][4]
The 1,2,3-Triazole Core: A Privileged Scaffold
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its prevalence in medicinal chemistry is due to its favorable properties, including high chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, allows for the reliable and high-yield synthesis of 1,4-disubstituted 1,2,3-triazoles, making it an ideal platform for generating libraries of compounds for SAR studies.[5]
Targeting Monoamine Oxidase B (MAO-B)
MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition can lead to increased dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. The development of selective MAO-B inhibitors is crucial to avoid the side effects associated with the inhibition of its isoform, MAO-A.[3] This guide will focus on a series of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines, close analogs of the topic compound, which have been systematically evaluated for their MAO-B inhibitory activity.[3][4]
Structure-Activity Relationship (SAR) Analysis
A study by Di Pietro et al. provides a foundational dataset for understanding the SAR of this class of compounds against human MAO-A and MAO-B.[3][4][6] The general scaffold explored is presented below, highlighting the key points of modification: the N1 position of the triazole ring, the C5 position of the triazole ring, and the length of the alkyl linker.
Influence of the N1-Substituent on MAO-B Inhibition
The substituent at the N1 position of the 1,2,3-triazole ring plays a critical role in determining both the potency and selectivity of MAO-B inhibition. The following table summarizes the inhibitory concentrations (IC50) for a series of derivatives with varying N1-substituents.
| Compound ID | N1-Substituent | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (hMAO-A/hMAO-B) |
| 1a | Benzyl | > 100 | 3.54 | > 28.2 |
| 1b | 4-Fluorobenzyl | > 100 | 1.15 | > 86.9 |
| 1c | 4-Chlorobenzyl | > 100 | 0.98 | > 102 |
| 1d | 4-Bromobenzyl | > 100 | 0.75 | > 133 |
| 1e | 4-Methylbenzyl | > 100 | 2.34 | > 42.7 |
| 1f | 4-Methoxybenzyl | > 100 | 5.67 | > 17.6 |
| 1g | 3,4-Dichlorobenzyl | > 100 | 0.55 | > 181 |
Data sourced from Di Pietro et al. (2016).[3][4]
From this data, several key insights emerge:
-
Aromatic Substitution is Favorable: All listed compounds with a substituted benzyl group at the N1 position show high selectivity for MAO-B over MAO-A.[3][4]
-
Halogenation Enhances Potency: The introduction of a halogen (F, Cl, Br) at the para position of the benzyl ring consistently improves the inhibitory activity against MAO-B, with the 4-bromobenzyl and 3,4-dichlorobenzyl derivatives being the most potent.[3][4]
-
Electron-Donating Groups Reduce Potency: The presence of electron-donating groups, such as methyl and methoxy, at the para position leads to a decrease in MAO-B inhibitory activity compared to the unsubstituted benzyl group.[3][4]
The following diagram illustrates the key SAR findings for the N1-substituent.
Caption: SAR at the N1 position of the triazole ring.
Influence of the C5-Substituent and Alkyl Linker Length
Modifications at the C5 position of the triazole ring and variations in the length of the alkyl chain connecting the triazole to the propargylamine moiety also impact activity. While extensive data for C5-substituted analogs of the primary scaffold is limited in the cited study, the length of the alkyl chain was investigated. It was generally observed that a methylene or ethylene linker between the triazole and the propargylamine nitrogen was optimal for MAO-B inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.
General Synthesis via Click Chemistry
The 1,4-disubstituted 1,2,3-triazole derivatives were synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Step-by-Step Protocol:
-
Azide Synthesis: The corresponding substituted benzyl azides are prepared from the respective benzyl bromides by reaction with sodium azide in a suitable solvent like DMF.
-
Alkyne Synthesis: The required N-methylpropargylamine is commercially available or can be synthesized.
-
Click Reaction:
-
To a solution of the alkyne in a mixture of t-BuOH and water (1:1) are added the appropriate azide, sodium ascorbate, and copper(II) sulfate pentahydrate.
-
The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The following diagram outlines the general synthetic workflow.
Caption: General workflow for the synthesis of 1,2,3-triazole derivatives.
In Vitro MAO-B Inhibition Assay
The inhibitory activity of the synthesized compounds against human MAO-A and MAO-B was determined using a fluorometric assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are used.
-
Assay Buffer: A suitable buffer, such as potassium phosphate buffer (pH 7.4), is prepared.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
In a 96-well plate, the enzyme, assay buffer, and different concentrations of the test compound or vehicle (DMSO) are pre-incubated for a specific time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by adding a substrate mixture containing a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe that fluoresces upon enzymatic reaction (e.g., Amplex Red) and horseradish peroxidase.
-
The fluorescence is measured kinetically over a period of time (e.g., 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is determined relative to the vehicle control. The IC50 value is calculated by non-linear regression analysis of the concentration-response curves.
Conclusion and Future Directions
The 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine scaffold and its analogs represent a promising class of compounds for the development of MAO-B inhibitors. The SAR data clearly indicates that substitution at the N1 position of the triazole ring with halogenated benzyl groups significantly enhances potency and selectivity for MAO-B. Future research in this area could explore:
-
Broader C5-Substitutions: A systematic investigation of various substituents at the C5 position of the triazole ring to further probe the binding pocket of MAO-B.
-
Chirality: The ethanamine side chain possesses a chiral center. The synthesis and evaluation of individual enantiomers could reveal stereospecific interactions with the enzyme.
-
Alternative Linkers: Exploration of different linker lengths and rigidities between the triazole core and the amine functionality.
-
Multi-Target Ligands: Given the diverse biological activities of 1,2,3-triazoles, these MAO-B inhibitors could be further functionalized to create multi-target ligands for complex neurodegenerative diseases.[3]
This guide provides a foundational understanding of the SAR of this important class of molecules. The provided experimental protocols offer a starting point for researchers to validate these findings and explore new chemical space in the quest for novel therapeutics.
References
- Di Pietro, O., Alencar, N., Esteban, G., Viayna, E., Szałaj, N., Vázquez, J., Juárez-Jiménez, J., Sola, I., Pérez, B., Solé, M., Unzeta, M., Muñoz-Torrero, D., & Luque, F. J. (2016). Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 24(19), 4577-4597.
- Ntshele, T. A., et al. (2025). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)
-
ChEMBL. (n.d.). Document: Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitor... Retrieved February 23, 2026, from [Link]
-
Di Pietro, O., Alencar, N., Esteban, G., Viayna, E., Szałaj, N., Vázquez, J., Juárez-Jiménez, J., Sola, I., Pérez, B., Solé, M., Unzeta, M., Muñoz-Torrero, D., & Luque, F. J. (2016). Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. PubMed. [Link]
- Cresswell, G. J., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
-
Galt, A., & Simmonds, M. S. J. (1993). Structure-activity relationships in 1,2,3-triazol-1-yl derivatives of clavulanic acid. PubMed. [Link]
- El-Hiti, G. A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI.
- Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Current Issues in Pharmacy and Medicine: Science and Practice, 16(1), 5–11.
- Cresswell, G. J., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC.
Sources
- 1. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document: Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitor... - ChEMBL [ebi.ac.uk]
Comparative Guide: In-Vitro vs. In-Vivo Efficacy of Triazole-Based Drug Candidates
[1]
Executive Summary: The Triazole Privilege and the Translational Trap
Triazoles (specifically 1,2,3- and 1,2,4-isomers) are "privileged scaffolds" in modern drug discovery. They serve as stable bioisosteres for amide bonds, offering enhanced hydrolytic stability and hydrogen-bonding capabilities. While they have revolutionized antifungal therapy (e.g., Fluconazole, Voriconazole) and are emerging in oncology (via "Click" chemistry), a recurring failure mode exists: high in-vitro potency (
This guide dissects the causality of this discrepancy, focusing on the PK/PD (Pharmacokinetic/Pharmacodynamic) drivers that researchers must validate before moving to animal models.
Mechanism of Action: The Selectivity Filter
To understand efficacy, we must visualize the molecular target. In antifungal applications, triazoles target CYP51 (Lanosterol 14
Visualizing the Pathway (CYP51 Inhibition)
Figure 1: Mechanism of Action. Triazoles bind the heme iron of CYP51, blocking ergosterol synthesis. The "Translation Gap" often occurs because the drug binds human CYP450 enzymes (toxicity) or is metabolized too quickly (low exposure).
In-Vitro Profiling: Beyond the
Many candidates are discarded not because they lack potency, but because the in-vitro assay design ignores physiological realities.
Protocol: CLSI M27-Ed4 (Antifungal Standard)
Rationale: We use the Clinical and Laboratory Standards Institute (CLSI) broth microdilution because it standardizes the inoculum effect and pH, which drastically alter triazole potency.
Workflow:
-
Medium Prep: RPMI 1640 buffered with MOPS to pH 7.0.
-
Critical: Unbuffered media drops pH during fungal growth, artificially inflating triazole potency (triazoles are basic; protonation reduces membrane permeability).
-
-
Inoculum: Adjust yeast suspension to
CFU/mL. -
Dilution: 2-fold serial dilutions of the triazole candidate (Range: 0.03 – 64
g/mL). -
Endpoint: Visual MIC (Minimum Inhibitory Concentration) at 24h/48h.
-
Note: For triazoles, use the 50% inhibition endpoint (significant reduction in turbidity), not total clearance, due to their fungistatic nature.
-
The "Hidden" In-Vitro Metric: Metabolic Stability
A low MIC is useless if the hepatic clearance is high. You must run a Microsomal Stability Assay parallel to MIC testing.
| Parameter | Candidate A (High Potential) | Candidate B (Likely Failure) |
| Target | 5 nM (High Potency) | 2 nM (Ultra Potency) |
| Microsomal | > 60 min | < 10 min |
| Plasma Protein Binding | 85% | > 99% |
| CYP Selectivity Ratio | > 1000x (Fungal vs. Human) | < 50x (Toxic Risk) |
Analysis: Candidate B looks better in a simple potency screen (
The Bridge: Pharmacokinetic (PK) Drivers
Before entering animal models, you must calculate the PK/PD Index . For triazoles, efficacy is not driven by Peak Concentration (
-
Rule of Thumb: A free-drug 24h
ratio of 20–25 is required for fungistatic efficacy in Candida models.[1][2] -
The Trap: If your candidate has high clearance in mice (common for triazoles due to murine CYP upregulation), you will need massive doses to achieve this ratio, potentially causing off-target toxicity.
In-Vivo Validation: Murine Systemic Candidiasis Model[2][3][4]
This protocol is the industry standard for validating triazole candidates. It mimics disseminated infection (candidemia).[1][3]
Experimental Design
-
Subject: Female CD-1 or BALB/c mice (20-25g).
-
Group Size: n=10 per dosage group (Statistical power requirement).
Step-by-Step Protocol
-
Immunosuppression (Crucial):
-
Triazoles are often fungistatic; an intact immune system masks drug inefficiency.
-
Regimen: Cyclophosphamide (150 mg/kg IP) at Day -4 and Day -1.
-
-
Infection (Day 0):
-
Inject
CFU Candida albicans via lateral tail vein. -
Validation: Control mice must show signs of sepsis (ruffled fur, lethargy) within 24-48h.
-
-
Treatment (Day 0 - Day 4):
-
Administer Triazole Candidate via Oral Gavage (PO) or IP.
-
Dosing: Must be based on the
calculation from Section 4. Typically BID (twice daily) due to faster murine metabolism.
-
-
Endpoints:
-
Primary: Kidney Fungal Burden (CFU/g) at Day 4. (Kidneys are the primary target organ for Candida).
-
Secondary: Survival analysis (Kaplan-Meier) over 14-21 days.
-
Visualizing the Screening Cascade
Figure 2: The Critical Path. Note that ADME and PK Profiling act as the "Gatekeepers" between In-Vitro potency and In-Vivo testing. Skipping the ADME step is the most common cause of in-vivo failure.
Data Presentation: Comparative Performance
When publishing or presenting your candidate, structure your data to highlight the Translation Correlation .
Table 1: Comparative Efficacy of Triazole Candidates vs. Standard of Care (Fluconazole)
| Compound | In-Vitro MIC ( | Human CYP3A4 Inhibition ( | Murine Half-life ( | In-Vivo Outcome (Kidney Burden Reduction) |
| Fluconazole (Ref) | 0.5 | > 50 | ~ 4 hrs | 3.5 log reduction (High Efficacy) |
| Candidate T-1 | 0.01 (Ultra-potent) | 0.5 | 0.2 hrs | 0.5 log reduction (Failure - Metabolic Instability) |
| Candidate T-2 | 0.1 (Potent) | > 50 | 3.5 hrs | 3.2 log reduction (Success - Good Translation) |
Interpretation:
-
Candidate T-1 illustrates the classic trap: 50x more potent than Fluconazole in the petri dish, but fails in the mouse due to rapid clearance (
= 0.2h) and potential host toxicity (CYP3A4 inhibition). -
Candidate T-2 is the viable drug: It balances potency with metabolic stability.
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4). (Standard protocol for in-vitro testing).[4]
-
Andes, D., et al. (2003). In Vivo Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy.[5][3][6][7] (Establishes AUC/MIC as the driver).
-
Peyton, L. R., et al. (2015). The emergence of triazole resistance in Aspergillus fumigatus: A new challenge. (Discusses mechanism and selectivity).
-
Hargrove, T. Y., et al. (2017). Structure-Functional Characterization of Cytochrome P450 51 (CYP51).[8] (Detailed structural biology of the triazole target).
-
MacCallum, D. M. (2012). Mouse models of invasive fungal infection.[5][3][9] (Protocol details for the murine model).
Sources
- 1. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
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- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficacy of triazoles in a murine disseminated infection by Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 9. Efficacy of Triazoles in a Murine Disseminated Infection by Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity & Application Profile: 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Executive Summary: The "Click" Amine Scaffold
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine represents a specialized class of chiral amine building blocks derived from 1,2,3-triazole chemistry. Unlike the classical 1,2,4-triazoles found in antifungal drugs (e.g., Fluconazole), this 1,2,3-isomer is rarely a standalone therapeutic. Instead, it serves as a privileged bioisostere —a stable, high-dipole mimic of amide bonds or histidine side chains used to link pharmacophores in Fragment-Based Drug Discovery (FBDD).
This guide objectively compares its performance against 1,2,4-triazoles and other nitrogen heterocycles, focusing on electronic properties, metabolic stability, and synthetic utility.
Structural & Physicochemical Comparison
The biological behavior of this amine is dictated by the unique electronic signature of the 1,2,3-triazole ring.
Electronic Profile: The Dipole Advantage
The 1,2,3-triazole ring exhibits a significantly larger dipole moment than its 1,2,4-isomer. This creates strong dipole-dipole interactions with protein targets, often superior to the peptide bonds they mimic.
| Property | 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine | 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine | Significance |
| Core Scaffold | 1,2,3-Triazole (1,4-disubstituted) | 1,2,4-Triazole | 1,2,3-isomer is a "Click" product; 1,2,4 is a condensation product. |
| Dipole Moment | ~5.0 D | ~2.5 - 3.2 D | Higher dipole enhances orientation in polar binding pockets. |
| Basicity (Ring) | Non-basic (pKa < 1.2) | Weakly basic (pKa ~2.2 - 10.3) | 1,2,3-triazole does not protonate at physiological pH; 1,2,4-triazole can coordinate metals (e.g., Heme iron). |
| H-Bonding | Strong H-bond Acceptor (N2, N3) | H-bond Acceptor (N2, N4) | 1,2,3-triazole N2/N3 lone pairs are excellent acceptors. |
| Metabolic Stability | High (Resistant to oxidation/hydrolysis) | Moderate (Susceptible to CYP450 coordination) | 1,2,3-triazole is often used to block metabolic hot spots. |
Bioisosterism
-
Amide Mimic: The 1,4-disubstituted 1,2,3-triazole mimics the trans-amide bond in geometry and electronic distribution but is completely resistant to proteases.
-
Histidine Mimic: The basic exocyclic amine combined with the aromatic ring mimics the histamine pharmacophore, but with altered pKa properties that can improve blood-brain barrier (BBB) penetration.
Biological Performance Analysis
Metabolic Stability (The "Inert Linker" Hypothesis)
One of the primary advantages of the 1,2,3-triazole scaffold over the 1,2,4-triazole is its metabolic inertness .
-
1,2,4-Triazoles: Often act as reversible inhibitors of CYP450 enzymes (e.g., CYP3A4, CYP51) because the N4 nitrogen can coordinate with the heme iron. This leads to drug-drug interactions (DDIs).
-
1,2,3-Triazoles: The N2 and N3 nitrogens are sterically and electronically less available for heme coordination. Consequently, 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine derivatives show lower CYP inhibition potential , making them safer fragments for lead optimization.
Target Binding Kinetics
In kinase and GPCR assays, the high dipole moment of the 1,2,3-triazole ring allows it to participate in unique pi-stacking and dipole-dipole interactions that are not accessible to the more non-polar phenyl or pyridine rings.
-
Case Study: In BACE1 inhibitors, replacing an amide linker with a 1,2,3-triazole often maintains potency while improving metabolic stability (t1/2).
Experimental Protocols
Synthesis: The CuAAC "Click" & Reduction Workflow
This protocol describes the synthesis of the chiral amine from a propargylic precursor.
Reagents:
-
(S)-3-butyn-2-amine (or racemic)
-
Methyl Azide (generated in situ or used as a solution)
-
CuSO4[1]·5H2O (Catalyst)
-
Sodium Ascorbate (Reductant)
Workflow Diagram (DOT):
Figure 1: Synthesis workflow via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step-by-Step Protocol:
-
Preparation: Dissolve (S)-3-butyn-2-amine (1.0 eq) and Methyl Azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalysis: Add CuSO4·5H2O (0.1 eq) followed by Sodium Ascorbate (0.2 eq). The solution should turn bright yellow/orange.
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (the alkyne spot should disappear).
-
Workup: Dilute with water and extract with Dichloromethane (DCM) containing 5% Methanol (to extract the polar amine).
-
Purification: The amine can be purified via silica gel chromatography using a DCM/MeOH/NH4OH gradient (90:9:1).
Biological Assay: Microsomal Stability Screening
To validate the metabolic stability advantage over 1,2,4-triazoles.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Success Criterion: 1,2,3-triazole derivative should show <20% degradation after 60 mins (High Stability).
-
Comparative Data Summary
The following table summarizes the key distinctions between the subject molecule and its common alternatives.
| Feature | 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine | 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine | Benzylamine (Standard Amine) |
| Dipole Moment (Debye) | ~5.0 (Highly Polar) | ~2.5 (Moderately Polar) | ~1.2 (Low Polarity) |
| CYP450 Inhibition | Low (No heme coordination) | High Risk (N4 coordinates heme) | Low |
| LogP (Lipophilicity) | Lower (More hydrophilic) | Moderate | Higher (Lipophilic) |
| Synthesis Accessibility | Excellent (Modular Click Chem) | Good (Linear condensation) | Excellent |
| Primary Application | Peptidomimetic Linker | Antifungal Pharmacophore | General Building Block |
References
-
Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery.[2] Drug Discovery Today, 8(24), 1128-1137. Link
-
Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click chemistry: 1,2,3-triazoles as pharmacophores. Chemistry – An Asian Journal, 6(10), 2696-2718. Link
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews, 28(2), 278-308. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Lassalas, P., et al. (2016). Structure–Property Relationships of 1,2,3-Triazoles: A Guide for the Medicinal Chemist. ACS Medicinal Chemistry Letters, 7(5), 473–477. Link
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A Senior Application Scientist's Guide to the Experimental Validation of Molecular Docking for 1,2,3-Triazole Compounds
Introduction: From Bits to Biology
Molecular docking has become an indispensable computational tool in modern drug discovery, offering a rapid, cost-effective method for predicting the binding orientation and affinity of small molecules to a target receptor. The 1,2,3-triazole scaffold, a cornerstone of "click chemistry," is particularly prevalent in medicinal chemistry libraries due to its synthetic accessibility, metabolic stability, and capacity for forming diverse, biologically relevant interactions.[1][2] These nitrogen-rich heterocycles are found in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][3][4]
However, the predictions generated by docking algorithms are fundamentally theoretical. They represent a hypothesis of molecular interaction. The critical transition from a promising in silico model to a viable lead compound hinges on rigorous experimental validation. This guide provides a comparative framework for researchers, scientists, and drug development professionals to robustly validate molecular docking results for 1,2,3-triazole derivatives. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring a self-validating workflow that bridges the gap between computational prediction and biological reality.[5]
The Docking-to-Validation Workflow: A Strategic Overview
A successful validation campaign is not a single experiment but a logical, multi-stage process. The goal is to systematically increase confidence in the computational model by corroborating it with physical and functional data. Each stage acts as a filter, ensuring that only the most promising candidates proceed, thereby optimizing resource allocation.
Caption: High-level workflow from initial docking to experimental validation and lead optimization.
Part 1: In Silico Validation - The First Checkpoint
Before committing to costly and time-consuming wet-lab experiments, the reliability of the docking protocol itself must be established. This initial step validates the chosen parameters and scoring functions for the specific protein-ligand system under investigation.
Core Protocol: Re-docking
The most fundamental validation is "re-docking." If a crystal structure of the target protein with a co-crystallized ligand is available, this ligand is removed and then docked back into the binding site using the chosen protocol.
-
Causality: The objective is to determine if the docking algorithm can accurately reproduce the experimentally determined binding pose.
-
Metric of Success: The primary metric is the Root-Mean-Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand's heavy atoms.
-
Trustworthiness: A low RMSD value, typically under 2.0 Å, indicates that the docking protocol is reliable and capable of identifying a near-native binding mode.[6] This provides confidence that the poses predicted for your novel 1,2,3-triazole series are plausible.
Further computational confidence can be gained by developing Quantitative Structure-Activity Relationship (QSAR) models, which seek to mathematically correlate the structural properties of a series of compounds with their biological activity.[4] A predictive QSAR model can lend significant support to the trends observed in docking scores.
Part 2: Experimental Validation - Comparing Methodologies
Experimental validation techniques can be broadly categorized into two families: biochemical and biophysical. The choice of method depends on the nature of the target and the specific question being asked—are you measuring the consequence of binding or the act of binding itself?
Caption: Comparison of biochemical and biophysical assay principles.
Biochemical Validation: Enzyme Inhibition Assays
For many drug targets, which are often enzymes, the most direct way to validate a docking prediction is to measure the compound's ability to inhibit the enzyme's function. This approach confirms that the predicted binding translates into a tangible biological effect. 1,2,3-triazoles have been successfully identified as inhibitors for a range of enzymes, including carbonic anhydrase and α-glucosidase.[7][8][9]
Core Metric: The IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a measure of the compound's potency.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of the 1,2,3-triazole compound (typically in DMSO). Create serial dilutions in an appropriate assay buffer. The final DMSO concentration should be kept constant and low (<1%) across all wells to avoid solvent effects.[3]
-
Enzyme & Inhibitor Incubation: In a microplate, add the enzyme solution to wells containing either the diluted triazole compound, a positive control (a known inhibitor), or a negative control (vehicle only).[3]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add the enzyme's specific substrate to all wells to start the reaction.[3]
-
Activity Measurement: Use a microplate reader to monitor the reaction progress over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.[3]
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value.[3]
Data Presentation: Comparing Triazole Derivatives
Quantitative data should be summarized to facilitate Structure-Activity Relationship (SAR) analysis.
| Compound ID | Modification on Triazole Scaffold | Target Enzyme | Docking Score (kcal/mol) | IC₅₀ (µM)[7] |
| TZA-001 | 4-Fluorophenyl | Carbonic Anhydrase-II | -8.2 | 32.3 ± 0.77 |
| TZA-002 | 2-Trifluoromethylphenyl | Carbonic Anhydrase-II | -9.5 | 18.1 ± 1.31 |
| TZA-003 | 4-Chlorophenyl | Carbonic Anhydrase-II | -8.9 | 21.5 ± 0.21 |
| Acetazolamide | Standard Inhibitor | Carbonic Anhydrase-II | -7.8 | 18.2 ± 0.23 |
Biophysical Validation: A Deeper Look at the Binding Event
Biophysical assays are essential for confirming direct physical binding, determining the affinity and kinetics of the interaction, and providing thermodynamic data that can guide lead optimization.[10][11] They are indispensable when the target is not an enzyme or when a deeper mechanistic understanding is required.
Comparison of Key Biophysical Techniques
| Technique | Principle | Key Outputs | Throughput | Why It's Useful for Triazoles |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a surface-immobilized target.[12] | Kᴅ (affinity), kₒₙ/kₒff (kinetics).[11][12] | Medium-High | Provides real-time kinetic data; can resolve complex binding modes sometimes seen with larger triazole derivatives.[13][14][15] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event in solution.[16] | Kᴅ, ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[12] | Low | Gold standard for thermodynamics; provides a complete binding profile without labeling or immobilization.[17][18] |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tₘ) upon ligand binding.[10] | ΔTₘ (shift in melting temp).[11][12] | High | Excellent for high-throughput screening and initial hit validation; cost-effective. |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. It has been successfully used to characterize the binding of azole-containing drugs to their targets.[13][14][15]
Experimental Workflow: SPR
-
Immobilization: The target protein is immobilized onto the surface of a sensor chip.
-
Injection: A solution containing the 1,2,3-triazole compound (the analyte) is flowed over the sensor surface.
-
Association: As the analyte binds to the immobilized protein, the change in mass at the surface alters the refractive index, which is detected as a response signal. This phase provides the association rate (kₒₙ).
-
Dissociation: The analyte solution is replaced with buffer, and the dissociation of the compound from the target is monitored. This phase provides the dissociation rate (kₒff).
-
Regeneration: A specific solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Analysis: The binding curves (sensograms) are fitted to kinetic models to determine kₒₙ, kₒff, and the equilibrium dissociation constant (Kᴅ = kₒff/kₒₙ).
Isothermal Titration Calorimetry (ITC)
ITC stands alone in its ability to directly measure the thermodynamic forces driving the binding interaction.[19] It is considered the gold standard for accurately determining binding affinity in solution.[16]
Experimental Workflow: ITC
-
Setup: The target protein is placed in the sample cell of the calorimeter, while the 1,2,3-triazole ligand is loaded into an injection syringe at a higher concentration.
-
Titration: Small, precise aliquots of the ligand are injected into the sample cell.[16]
-
Heat Measurement: Each injection triggers a binding event, which either releases (exothermic) or absorbs (endothermic) heat. This heat change is measured relative to a reference cell.
-
Saturation: As the titration proceeds, the protein becomes saturated with the ligand, and the heat change per injection diminishes.
-
Data Analysis: The raw data (power vs. time) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is fitted to a model to extract the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).[17] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Data Presentation: Thermodynamic Profile of Triazole Binding
| Compound ID | Kᴅ (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| TZA-004 | 22.5 | 0.98 | -7.5 | -1.2 |
| TZA-005 | 5.8 | 1.03 | -4.8 | -5.1 |
-
Causality: The data reveals not just if a compound binds, but how. TZA-004's binding is driven primarily by favorable enthalpy (e.g., strong hydrogen bonds predicted in docking), whereas TZA-005's binding is driven more by entropy (e.g., release of water molecules from a hydrophobic pocket). This level of detail is crucial for rational drug design.
Conclusion: A Unified Approach to Validation
By first confirming the docking protocol's validity with in silico checks and then systematically probing the compound's activity with both biochemical and biophysical assays, researchers can establish a strong correlation between computational predictions and empirical data. This integrated approach ensures that lead candidates are advanced based on a solid foundation of confirmed biological activity and a clear understanding of their physical interaction with the target, ultimately increasing the probability of success in drug development.
References
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Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. Available from: [Link]
-
Surface Plasmon Resonance Analysis of Antifungal Azoles Binding to CYP3A4 with Kinetic Resolution of Multiple Binding Orientations. Biochemistry. Available from: [Link]
-
Molecular Docking, 3D-QSAR, and ADMET Study of 1,2,3-Triazole Derivatives for Multi-Target Drug Discovery. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Surface plasmon resonance analysis of antifungal azoles binding to CYP3A4 with kinetic resolution of multiple binding orientations. PubMed. Available from: [Link]
-
Surface Plasmon Resonance Analysis of Antifungal Azoles Binding to CYP3A4 with Kinetic Resolution of Multiple Binding Orientations. ACS Publications. Available from: [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. Available from: [Link]
-
New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation. MDPI. Available from: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available from: [Link]
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Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available from: [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. Available from: [Link]
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. MDPI. Available from: [Link]
-
Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. ACS Omega. Available from: [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. Available from: [Link]
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Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical. Available from: [Link]
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1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Journal of Pharmaceutical Research International. Available from: [Link]
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The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins. PubMed. Available from: [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. Available from: [Link]
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Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Available from: [Link]
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Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Publishing. Available from: [Link]
-
Isothermal titration calorimetry. Nature Reviews Methods Primers. Available from: [Link]
-
Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
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In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. PubMed. Available from: [Link]
-
Design, Synthesis, Cytotoxicity and Molecular Docking Studies of Novel Baylis-Hillman Derived 1,2,3-Triazole Derivatives. Der Pharma Chemica. Available from: [Link]
-
Selected examples of 1,2,3-triazole derivatives with pharmacological activity. ResearchGate. Available from: [Link]
-
Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents. PMC. Available from: [Link]
-
Biophysical Assays: Overview. ICE Bioscience. Available from: [Link]
-
Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases. Vrije Universiteit Amsterdam. Available from: [Link]
-
Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. Semantic Scholar. Available from: [Link]
-
Biophysical Assay Services for Drug Discovery. Reaction Biology. Available from: [Link]
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Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM- and NDM-1-Producing Clinical Isolates. Journal of Medicinal Chemistry. Available from: [Link]
-
Isothermal Titration Calorimetry (ITC) of Hit compounds binding to... ResearchGate. Available from: [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]
-
Binding Assays. BMG LABTECH. Available from: [Link]
-
Applications of isothermal titration calorimetry in pure and applied research from 2016 to 2020. Wiley Online Library. Available from: [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. ResearchGate. Available from: [Link]
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assessing the drug-likeness of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
This guide provides an in-depth technical assessment of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine , a polar, heteroaromatic primary amine increasingly relevant in Fragment-Based Drug Discovery (FBDD).
Executive Summary
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine represents a distinct class of "polar warhead" fragments. Unlike traditional lipophilic amine building blocks (e.g.,
Verdict:
-
Drug-Likeness: High (Ro3 Compliant).
-
Primary Utility: Solubility enhancer, amide bioisostere, and "Click" chemistry-derived fragment.
-
Key Liability: Potential substrate for Monoamine Oxidases (MAO) due to the
-chiral primary amine motif; low passive permeability due to high polarity.
Physicochemical Profiling & Benchmarking
To objectively assess performance, we compare the target molecule against three standard medicinal chemistry alternatives: its hydrophobic parent (Phenyl analog), a basic heteroaromatic (Pyridine analog), and a non-aromatic bioisostere (Pyrazole analog).
Comparative Analysis Table
| Property | Target Molecule (Triazole) | Alt A: Phenyl Analog | Alt B: Pyridine Analog | Alt C: Pyrazole Analog |
| Structure | 1-(1-Me-1,2,3-triazol-4-yl)ethanamine | 1-Phenylethan-1-amine | 1-(Pyridin-4-yl)ethanamine | 1-(1-Me-pyrazol-4-yl)ethanamine |
| MW ( g/mol ) | 126.16 | 121.18 | 122.17 | 125.17 |
| cLogP | -0.4 to -1.0 (Highly Polar) | 1.9 (Lipophilic) | 0.6 (Moderate) | -0.2 (Polar) |
| TPSA (Ų) | ~67.6 | 26.0 | 38.9 | ~50.0 |
| pKa (Amine) | ~8.8 - 9.2 (Est.) | ~9.8 | ~9.3 | ~9.4 |
| H-Bond Don/Acc | 2 / 3 | 2 / 0 | 2 / 1 | 2 / 2 |
| Solubility | Very High (>10 mg/mL) | Moderate | High | High |
| Electronic Effect | Strong e- withdrawing ( | Neutral | e- withdrawing | Weak e- donating |
Key Insight: The triazole ring exerts a strong inductive electron-withdrawing effect, slightly lowering the pKa of the exocyclic amine compared to the phenyl analog. This brings the pKa closer to the physiological range, potentially increasing the fraction of uncharged species available for membrane permeation despite the low LogP.
ADME & Bioisosteric Assessment
Solubility and Permeability
-
Solubility: The target molecule is superior to phenyl and pyridine analogs. The 1,2,3-triazole ring acts as a dipole, interacting strongly with water. This makes it an ideal "solubilizing tail" for otherwise insoluble scaffolds.
-
Permeability: Due to the low cLogP (< 0), passive diffusion is the primary bottleneck. However, its low Molecular Weight (< 150 Da) allows it to utilize paracellular transport routes or solvent drag effects in the gut.
Metabolic Stability (The MAO Risk)
The
-
Phenyl Analog: Rapidly metabolized by MAO.
-
Triazole Target: The electron-deficient nature of the triazole ring often reduces the nucleophilicity of the amine, potentially slowing down oxidation rates compared to the electron-rich phenyl ring. However, experimental validation (see Protocol 2) is required.
Bioisosteric Utility (Amide Mimicry)
The 1,2,3-triazole ring is a validated bioisostere for the trans-amide bond.
-
Geometry: The distance between substituents on the 1,4-triazole (approx. 5.0 Å) mimics the distance in a trans-peptide bond.
-
Dipole: The strong dipole aligns with the carbonyl of an amide, maintaining binding interactions in enzyme pockets without the hydrolytic instability of a peptide bond.
Visualizations
Diagram 1: Bioisosteric Relationships & Synthesis Logic
This diagram illustrates how the target molecule bridges the gap between classic hydrophobic fragments and polar amide mimics.
Caption: The 1,2,3-triazole amine serves as a hybrid scaffold, combining the rigidity of aromatics with the polarity of amides.
Diagram 2: Metabolic Liability Pathway (MAO)
The primary metabolic risk for this molecule is oxidative deamination.
Caption: Potential metabolic pathway via Monoamine Oxidase (MAO), converting the amine to a ketone.
Experimental Protocols
To validate the drug-likeness of this specific fragment, the following protocols are recommended. These are designed to be self-validating with internal controls.
Protocol 1: High-Throughput pKa Determination (Potentiometric)
Objective: Determine the precise ionization constant of the conjugate acid to predict charge state at physiological pH.
-
Preparation: Dissolve 2 mg of the target amine in 20 mL of 0.15 M KCl (ionic strength adjuster).
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).
-
Titration: Titrate with 0.1 M HCl to pH 2.5, then back-titrate with 0.1 M KOH to pH 11.5 under
atmosphere (to exclude ). -
Analysis: Use the Bjerrum plot method to calculate pKa.
-
Control: Run Benzylamine (Lit pKa ~9.3) as a reference standard.
-
Acceptance Criteria: The standard deviation between three runs must be < 0.05 pH units.
Protocol 2: Microsomal Stability Assay (MAO/CYP Check)
Objective: Assess susceptibility to oxidative deamination.
-
System: Human Liver Microsomes (HLM) and recombinant MAO-A/B enzymes.
-
Incubation:
-
Test compound: 1 µM.
-
Protein: 0.5 mg/mL microsomal protein.
-
Cofactor: NADPH (1 mM) for CYPs; No cofactor needed for MAO (flavin is bound), but often run in parallel buffers.
-
-
Timepoints: 0, 15, 30, 60 minutes at 37°C.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Detection: LC-MS/MS monitoring the parent ion [M+H]+ = 127.1.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
). -
Interpretation:
- min indicates high metabolic instability (likely MAO substrate).
-
Use Pargyline (MAO inhibitor) in a parallel tube to confirm if metabolism is MAO-mediated.
References
-
Bonandi, E., et al. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. Link
-
Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
PubChem. (2024). "Compound Summary: 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine." National Library of Medicine. Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for pKa and LogP protocols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
